4-Bromo-2-methoxybenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUOZMVYROKPOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625076 | |
| Record name | 4-Bromo-2-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330793-38-9 | |
| Record name | 4-Bromo-2-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-methoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2-methoxybenzonitrile (CAS: 330793-38-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methoxybenzonitrile is a substituted aromatic nitrile that serves as a key intermediate in the synthesis of a variety of organic molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its unique trifunctional structure, featuring a nitrile group, a methoxy group, and a bromine atom, offers a versatile platform for molecular elaboration. The bromine atom is particularly amenable to cross-coupling reactions, while the nitrile and methoxy groups can be manipulated to introduce further diversity. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in the development of potential therapeutic agents.
Physicochemical Properties
This compound is typically a white to off-white or light yellow crystalline solid at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| CAS Number | 330793-38-9 | [1] |
| Molecular Formula | C₈H₆BrNO | [1] |
| Molecular Weight | 212.05 g/mol | [1] |
| Appearance | White to off-white/light yellow solid | [2] |
| Boiling Point | 289.1 ± 20.0 °C at 760 mmHg | |
| Density | 1.6 ± 0.1 g/cm³ | |
| Flash Point | 128.7 ± 21.8 °C | |
| Purity | ≥ 95% | [2] |
| Storage | Store at 0 - 8 °C | [2] |
Synthesis and Experimental Protocols
Illustrative Synthesis of a Substituted Bromobenzonitrile
This protocol is adapted from the synthesis of 4-bromo-2-hydroxybenzonitrile and illustrates a potential pathway.
Materials:
-
2-Methoxybenzonitrile
-
N-Bromosuccinimide (NBS)
-
A radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anhydrous solvent (e.g., Carbon tetrachloride - CCl₄ or Acetonitrile)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxybenzonitrile in the chosen anhydrous solvent.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of the radical initiator (e.g., AIBN).
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction may be initiated by light.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Caption: A generalized workflow for the synthesis of this compound.
Reactivity and Applications in Drug Discovery
This compound is a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1] The bromine atom allows for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/water mixture)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired biaryl product.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Relevance in Medicinal Chemistry: A Precursor to Bioactive Molecules
Substituted benzonitriles are integral components of numerous biologically active compounds. Derivatives of this compound can be envisioned as precursors to molecules targeting various biological pathways implicated in diseases such as cancer.
Potential as a Precursor for Androgen Receptor Antagonists
Structurally related brominated benzonitriles are used in the synthesis of androgen receptor (AR) antagonists. These drugs are crucial in the treatment of prostate cancer. The AR signaling pathway plays a critical role in the growth and survival of prostate cancer cells. Antagonists work by binding to the AR and preventing its activation by androgens, thereby inhibiting downstream gene transcription that promotes tumor growth.
Caption: The role of androgen receptor antagonists in inhibiting the AR signaling pathway.
Potential as a Scaffold for Microtubule Destabilizing Agents
Benzonitrile derivatives have also been investigated as microtubule-destabilizing agents, which are a class of anticancer drugs that interfere with the dynamics of microtubules. Microtubules are essential for cell division, and their disruption leads to mitotic arrest and apoptosis in cancer cells. This compound can serve as a starting point for the synthesis of compounds that bind to tubulin, the building block of microtubules, and inhibit its polymerization.
Caption: The mechanism of action of microtubule destabilizing agents in cancer cells.
Conclusion
This compound is a highly versatile and valuable chemical intermediate for organic synthesis. Its trifunctional nature allows for the strategic and efficient construction of complex molecular architectures. As demonstrated, its utility extends significantly into the realm of medicinal chemistry, providing a key scaffold for the development of potential therapeutics targeting critical biological pathways in diseases such as cancer. This guide has provided a foundational understanding of its properties, synthesis, and reactivity, aiming to facilitate its application in further research and drug discovery endeavors.
References
An In-depth Technical Guide on the Physical Properties of 4-Bromo-2-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-2-methoxybenzonitrile (CAS No: 330793-38-9). The information presented is intended to support research, development, and quality control activities involving this compound.
Introduction
This compound, with the molecular formula C₈H₆BrNO, is a substituted benzonitrile compound.[1][2][3][4] It is often utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][4] Its molecular structure, featuring a bromine atom, a methoxy group, and a nitrile group on a benzene ring, imparts specific physical and chemical characteristics that are crucial for its application in organic synthesis.[1][4] Understanding these properties is fundamental for its handling, reaction optimization, and safety management.
Physical Properties
The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents and under different temperature and pressure conditions.
| Property | Value |
| CAS Number | 330793-38-9[1][3][5] |
| Molecular Formula | C₈H₆BrNO[1][2][3][4] |
| Molecular Weight | 212.04 g/mol [1][2][3] |
| Appearance | White to off-white crystalline powder; Light yellow solid[1][2][4] |
| Melting Point | 48 - 52 °C[2] |
| Boiling Point | 275 - 289.1 °C at 760 mmHg[1][2][3] |
| Density | 1.56 - 1.6 g/cm³[1][3] |
| Solubility in Water | Insoluble[2] |
| Solubility in Organic Solvents | Soluble in ethanol and dichloromethane[2] |
| Flash Point | 128.7 ± 21.8 °C[1] |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C[1] |
| Refractive Index | 1.584[1] |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical properties of organic compounds like this compound.
The melting point is a crucial indicator of a compound's purity.[6] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[6]
Methodology (Capillary Method using a Mel-Temp Apparatus or Thiele Tube):
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[7][8]
-
Apparatus Setup:
-
Mel-Temp Apparatus: The capillary tube is inserted into the heating block of the apparatus alongside a thermometer.
-
Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a high-boiling point liquid (e.g., mineral oil) within the Thiele tube.[6]
-
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[6]
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded.[8]
-
Reporting: The melting point is reported as the range T1 - T2.
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10]
Methodology (Micro-scale Capillary Method):
-
Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.[9][11]
-
Apparatus Setup: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[11] The test tube is then attached to a thermometer and heated in a suitable apparatus like a Thiele tube or an aluminum block.[11][12]
-
Heating: The apparatus is heated gently.[11] As the temperature rises, air trapped in the capillary tube will bubble out.
-
Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[11] The heat source is then removed, and the liquid is allowed to cool.
-
Measurement: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[10]
Solubility provides insights into the polarity and intermolecular forces of a compound. The general principle of "like dissolves like" is a useful guideline.[13]
Methodology (Qualitative):
-
Sample Preparation: A small, measured amount of the solute (e.g., 25 mg) is placed into a test tube.[14]
-
Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL) is added to the test tube.[14]
-
Mixing: The mixture is vigorously agitated or stirred for a set period (e.g., 60 seconds).[13]
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved (soluble), partially dissolved (partially soluble), or not dissolved at all (insoluble).[13]
-
Testing with Various Solvents: This procedure is repeated with a range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, hexane) to establish a solubility profile.[2][13]
Density is the mass of a substance per unit volume.[15][16]
Methodology (For Solids):
-
Mass Measurement: The mass of a sample of the solid is accurately measured using an analytical balance.[17]
-
Volume Measurement (by Displacement):
-
A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water for insoluble compounds). The initial volume is recorded.[17]
-
The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.[18]
-
The final volume is recorded. The difference between the final and initial volumes gives the volume of the solid.[17]
-
-
Calculation: The density is calculated by dividing the mass of the solid by its determined volume.[16]
Visualization
The core requirements for this guide specified the creation of diagrams for signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language). However, the topic of the physical properties of a single chemical compound like this compound primarily involves the presentation of quantitative data and standard experimental procedures. There are no complex signaling pathways, intricate workflows, or hierarchical logical relationships to visualize. Therefore, the use of Graphviz to generate diagrams is not applicable to the content of this technical guide.
References
- 1. innospk.com [innospk.com]
- 2. Benzonitrile, 4-Bromo-2-Methoxy- | Properties, Safety, Uses, Supplier China | Chemical Data & MSDS [nj-finechem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 330793-38-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. byjus.com [byjus.com]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. chem.ws [chem.ws]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 16. science.valenciacollege.edu [science.valenciacollege.edu]
- 17. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 18. chm.uri.edu [chm.uri.edu]
4-Bromo-2-methoxybenzonitrile molecular weight and formula
An In-Depth Technical Guide on 4-Bromo-2-methoxybenzonitrile: Molecular Properties
For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This document provides a concise technical overview of the molecular formula and weight of this compound, a compound of interest in organic synthesis and pharmaceutical research.
Core Molecular Data
This compound is an organic compound that serves as a versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its chemical structure, featuring bromine and methoxy functional groups, allows for a variety of chemical transformations.[2]
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₈H₆BrNO[1][2][3][4][5] |
| Molecular Weight | 212.043 g/mol [1][4] |
| Alternate Names | 2-methoxy-4-bromobenzonitrile[1] |
| CAS Number | 330793-38-9[1][2][3][5] |
| Appearance | White to off-white crystalline powder or light yellow solid[1][2][4] |
Logical Relationship of Properties
The following diagram illustrates the direct relationship between the chemical compound and its primary molecular identifiers.
Caption: Relationship between chemical name and molecular properties.
References
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic route to 4-Bromo-2-methoxybenzonitrile, a valuable building block in medicinal chemistry and organic synthesis.[1] The synthesis commences from the readily available precursor, o-anisidine, and proceeds through a two-step sequence involving a Sandmeyer reaction followed by a regioselective bromination. This document outlines detailed experimental protocols, presents key data in a structured format, and includes workflow diagrams for enhanced clarity.
Synthetic Strategy
The synthesis of this compound from a simple benzonitrile precursor through direct substitution is challenging due to the difficulty in controlling the regioselectivity of both methoxylation and bromination. A more robust and widely applicable approach involves a multi-step synthesis starting from o-anisidine. This strategy leverages the directing effects of the substituents to achieve the desired substitution pattern.
The overall synthetic transformation is depicted in the workflow diagram below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Methoxybenzonitrile via Sandmeyer Reaction
The initial step involves the conversion of the amino group of o-anisidine to a nitrile group through a Sandmeyer reaction. This classic transformation proceeds via the formation of a diazonium salt intermediate, which is then displaced by a cyanide anion, typically facilitated by a copper(I) salt catalyst.[2][3][4][5]
Reaction:
o-Anisidine → 2-Methoxybenzonitrile
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 10g of o-anisidine) | Moles |
| o-Anisidine | C₇H₉NO | 123.15 | 10.0 g | 0.0812 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 25 mL | - |
| Sodium Nitrite | NaNO₂ | 69.00 | 5.88 g | 0.0852 |
| Copper(I) Cyanide | CuCN | 89.56 | 8.19 g | 0.0914 |
| Sodium Cyanide | NaCN | 49.01 | 4.38 g | 0.0894 |
| Toluene | C₇H₈ | 92.14 | As required | - |
| Water | H₂O | 18.02 | As required | - |
| Sodium Hydroxide Solution (10%) | NaOH | 40.00 | As required | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As required | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As required | - |
Experimental Procedure:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g (0.0812 mol) of o-anisidine in a mixture of 25 mL of concentrated hydrochloric acid and 25 mL of water. Cool the resulting solution to 0-5 °C in an ice-salt bath. While maintaining this temperature, add a solution of 5.88 g (0.0852 mol) of sodium nitrite in 15 mL of water dropwise with vigorous stirring. The addition should be controlled to keep the temperature below 5 °C. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
Preparation of the Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide by dissolving 8.19 g (0.0914 mol) of copper(I) cyanide and 4.38 g (0.0894 mol) of sodium cyanide in 50 mL of warm water. Cool this solution to room temperature.
-
Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the prepared cyanide solution with efficient stirring. A vigorous evolution of nitrogen gas will be observed. The temperature of the reaction mixture may rise; maintain it between 20-30 °C with external cooling if necessary. After the gas evolution subsides, heat the mixture to 50-60 °C for 30 minutes to complete the reaction.
-
Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with toluene (3 x 50 mL). Combine the organic extracts and wash them with a 10% sodium hydroxide solution to remove any phenolic byproducts, followed by washing with water until the washings are neutral. Dry the toluene solution over anhydrous magnesium sulfate. Remove the toluene by distillation under reduced pressure. The crude 2-methoxybenzonitrile can be purified by vacuum distillation, collecting the fraction boiling at 120-122.5 °C at 1.2 kPa.[6] The expected yield is in the range of 65-75%.
Physical and Chemical Properties of 2-Methoxybenzonitrile:
| Property | Value |
| CAS Number | 6609-56-9 |
| Molecular Formula | C₈H₇NO |
| Molecular Weight | 133.15 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 135 °C at 12 mm Hg[6] |
| Density | 1.093 g/mL at 25 °C[6] |
| Refractive Index | n20/D 1.5465[6] |
Step 2: Synthesis of this compound via Regioselective Bromination
The second step is the electrophilic bromination of the activated aromatic ring of 2-methoxybenzonitrile. The methoxy group is a strong ortho-, para-directing group. Since the ortho-position is sterically hindered by the adjacent nitrile group, bromination is expected to occur predominantly at the para-position. The use of N-bromosuccinimide (NBS) in acetonitrile provides a mild and highly regioselective method for this transformation.[7][8]
Reaction:
2-Methoxybenzonitrile → this compound
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 5g of 2-methoxybenzonitrile) | Moles |
| 2-Methoxybenzonitrile | C₈H₇NO | 133.15 | 5.0 g | 0.0375 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 7.0 g | 0.0393 |
| Acetonitrile | CH₃CN | 41.05 | 50 mL | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | As required | - |
| Sodium Thiosulfate Solution (10%) | Na₂S₂O₃ | 158.11 | As required | - |
| Brine | NaCl (aq) | - | As required | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As required | - |
| Hexane | C₆H₁₄ | 86.18 | As required | - |
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g (0.0375 mol) of 2-methoxybenzonitrile in 50 mL of acetonitrile.
-
Bromination: To the stirred solution, add 7.0 g (0.0393 mol) of N-bromosuccinimide in one portion. Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up and Purification: Once the reaction is complete, remove the acetonitrile under reduced pressure. Dissolve the residue in dichloromethane (100 mL) and wash with a 10% aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a mixture of ethyl acetate and hexane or by column chromatography on silica gel to yield a white to off-white crystalline solid.[1]
Physical and Chemical Properties of this compound:
| Property | Value |
| CAS Number | 330793-38-9 |
| Molecular Formula | C₈H₆BrNO |
| Molecular Weight | 212.04 g/mol [9] |
| Appearance | White to off-white crystalline powder[1] |
| Boiling Point | 289.1 ± 20.0 °C at 760 mmHg[1] |
| Density | 1.6 ± 0.1 g/cm³[1] |
| Flash Point | 128.7 ± 21.8 °C[1] |
Logical Relationships in the Synthetic Pathway
The logical progression of the synthesis, highlighting the key transformations and intermediates, is illustrated in the following diagram.
Caption: Key transformations in the synthesis of this compound.
Conclusion
The described two-step synthesis provides an effective and reliable method for the preparation of this compound from o-anisidine. The Sandmeyer reaction offers a classic and scalable route to the key intermediate, 2-methoxybenzonitrile. Subsequent regioselective bromination using N-bromosuccinimide in acetonitrile is a mild and efficient method to introduce the bromine atom at the desired position, yielding the final product in good purity. This technical guide provides researchers and drug development professionals with the necessary details to successfully synthesize this important chemical intermediate.
References
- 1. innospk.com [innospk.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. 2-Methoxybenzonitrile | 6609-56-9 [chemicalbook.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Technical Guide: Solubility of 4-Bromo-2-methoxybenzonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 4-Bromo-2-methoxybenzonitrile, a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] While specific quantitative solubility data across a wide range of organic solvents is not extensively documented in publicly available literature, this document provides qualitative solubility information and outlines a comprehensive experimental protocol for its quantitative determination.
Introduction to this compound
This compound (CAS No. 330793-38-9) is a white to off-white crystalline powder with a molecular formula of C8H6BrNO and a molecular weight of 212.043 g/mol .[1] Its structure, featuring a nitrile group, a methoxy group, and a bromine atom on the benzene ring, makes it a versatile building block for creating more complex molecules.[1] Understanding its solubility is crucial for reaction setup, purification processes like crystallization, and formulation development.
Qualitative Solubility Data
Publicly available data on the solubility of this compound is largely qualitative. The compound is generally described as soluble in common organic solvents but practically insoluble in water.[2][3]
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| N,N-Dimethylformamide (DMF) | Very Soluble | [3] |
| Methanol | Soluble | [3] |
| Ethanol | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Glacial Acetic Acid | Sparingly Soluble | [3] |
| Chloroform | Very Slightly Soluble | [3] |
| Water | Practically Insoluble | [2][3] |
| Dimethyl Sulfoxide (DMSO) | Soluble (min. 5 mg/mL) | [4] |
Note: This table represents a summary of available qualitative data. For precise applications, quantitative determination is necessary.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the isothermal shake-flask method is a reliable and widely used technique.[5] This method involves equilibrating an excess of the solid solute with the solvent at a constant temperature until the solution is saturated.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., acetone, ethanol, ethyl acetate, toluene, etc.)
-
Analytical balance
-
Vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[6] The solution is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Separation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids.
-
-
Analysis of Solute Concentration:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the analytical instrument's linear range.
-
Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[6][7]
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.
Caption: Workflow for solubility determination via the isothermal shake-flask method.
Factors Influencing Solubility
Researchers should be aware of several factors that can influence the solubility of this compound:
-
Temperature: The solubility of solids in liquids generally increases with temperature.[8] Therefore, it is critical to control the temperature accurately during experiments.
-
Solvent Polarity: The principle of "like dissolves like" is a useful guideline.[8] The polarity of the organic solvent will significantly impact its ability to dissolve the moderately polar this compound.
-
Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form being used.
By following the detailed protocol outlined in this guide, researchers and drug development professionals can generate reliable and reproducible solubility data for this compound, facilitating its effective use in synthesis, purification, and formulation.
References
- 1. innospk.com [innospk.com]
- 2. Benzonitrile, 4-Bromo-2-Methoxy- | Properties, Safety, Uses, Supplier China | Chemical Data & MSDS [nj-finechem.com]
- 3. echemi.com [echemi.com]
- 4. keyorganics.net [keyorganics.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. enamine.net [enamine.net]
- 8. m.youtube.com [m.youtube.com]
4-Bromo-2-methoxybenzonitrile safety data sheet and handling precautions
An In-depth Technical Guide to 4-Bromo-2-methoxybenzonitrile: Safety Data and Handling Precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information and handling precautions for this compound (CAS No: 330793-38-9). The following sections detail the compound's properties, associated hazards, and recommended procedures for its safe use in a laboratory setting, particularly within the context of research and drug development.
Chemical and Physical Properties
This compound is a white to off-white or light yellow crystalline solid.[1][2] It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] A summary of its key physical and chemical properties is presented below.
| Property | Value |
| Molecular Formula | C8H6BrNO[1] |
| Molecular Weight | 212.043 g/mol [1] |
| Appearance | White to off-white crystalline powder/solid[1][3] |
| Boiling Point | Approximately 275 - 289.1 °C[1][3] |
| Melting Point | 48 - 52 °C[3] |
| Density | Approximately 1.6 g/cm³[1] |
| Flash Point | 128.7 ± 21.8 °C[1] |
| Solubility in Water | Insoluble[3] |
| Solubility in Organic Solvents | Soluble in common organic solvents like ethanol and dichloromethane[3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS hazard statements indicate that it is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[4]
| Hazard Classification | GHS Hazard Statement |
| Acute toxicity, Oral | H302: Harmful if swallowed[4] |
| Acute toxicity, Dermal | H312: Harmful in contact with skin[4] |
| Skin corrosion/irritation | H315: Causes skin irritation[4] |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation[4] |
| Acute toxicity, Inhalation | H332: Harmful if inhaled[4] |
| Specific target organ toxicity | H335: May cause respiratory irritation[4] |
Signal Word: Warning
Pictogram:
-
GHS07 (Exclamation Mark)
Safe Handling and Storage Protocols
Proper handling and storage are crucial to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A detailed workflow for donning and using appropriate PPE is essential.
Caption: Workflow for selecting and using Personal Protective Equipment.
Handling Procedures
-
Handle in a well-ventilated place, preferably within a chemical fume hood.[5][6]
-
Do not breathe dust.[5]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.[5]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[6]
Storage Conditions
-
Store in a cool, dry, and well-ventilated area.[3]
-
Keep the container tightly closed to prevent moisture and air exposure.[3]
-
Store away from heat, flames, and ignition sources.[3]
-
Keep separately from incompatible substances such as oxidizing agents and bases.[3]
-
Recommended storage temperatures include refrigerator (0-8 °C).[2]
Emergency Procedures
In the event of exposure or a spill, follow these first-aid and emergency measures.
First-Aid Measures
The following diagram outlines the immediate first-aid steps to be taken upon exposure.
Caption: First-aid response to different routes of exposure.
Ensure that medical personnel are aware of the material involved and take precautions to protect themselves.[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[5]
-
Hazardous Combustion Products: May produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and hydrogen cyanide.[5]
-
Firefighter Protection: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[5] Evacuate personnel to safe areas.[6]
-
Environmental Precautions: Prevent the product from entering drains.
-
Containment and Cleanup: Sweep up the material, place it in a suitable, closed container for disposal, and avoid generating dust.[7]
Disposal Considerations
Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.
Toxicological Information
While specific quantitative toxicological data such as LD50 or LC50 values are not detailed in the readily available safety data sheets, the GHS classifications indicate that this compound is harmful through oral, dermal, and inhalation routes of exposure.[4]
This guide is intended for informational purposes and should be supplemented by a thorough review of the complete Safety Data Sheet (SDS) before handling this chemical. Always adhere to established laboratory safety protocols and best practices.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Benzonitrile, 4-Bromo-2-Methoxy- | Properties, Safety, Uses, Supplier China | Chemical Data & MSDS [nj-finechem.com]
- 4. chemical-label.com [chemical-label.com]
- 5. fishersci.ie [fishersci.ie]
- 6. echemi.com [echemi.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
The Versatile Scaffold: Unlocking Pharmaceutical Potential with 4-Bromo-2-methoxybenzonitrile
For Immediate Release
Shanghai, China – December 29, 2025 – In the intricate world of pharmaceutical research and development, the identification of versatile chemical building blocks is paramount to the discovery of novel therapeutics. 4-Bromo-2-methoxybenzonitrile, a substituted aromatic nitrile, has emerged as a significant intermediate, offering a gateway to a diverse range of complex molecules with promising pharmacological activities. This technical guide provides an in-depth analysis of the potential applications of this compound in the pharmaceutical industry, detailing its synthetic utility, and presenting key experimental protocols and the biological significance of its derivatives.
A Privileged Structure for Drug Discovery
This compound's value in medicinal chemistry stems from its unique trifunctional substitution pattern. The presence of a bromine atom, a methoxy group, and a nitrile moiety on the benzene ring provides a rich platform for a variety of chemical transformations.[1] This allows for the strategic and selective introduction of diverse functionalities, a crucial aspect in the design and synthesis of new drug candidates.[1]
The bromine atom serves as a versatile handle for carbon-carbon and carbon-nitrogen bond-forming reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[2][3] These reactions are fundamental in modern drug discovery for the construction of biaryl and arylamine scaffolds, which are prevalent in many biologically active compounds. The methoxy group, an electron-donating substituent, can influence the reactivity of the aromatic ring and provide a site for potential metabolic interactions. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in the formation of various heterocyclic systems.
Core Applications in Pharmaceutical Synthesis
The primary application of this compound lies in its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its structural features make it particularly suitable for the development of kinase inhibitors, a major class of targeted cancer therapies. While direct synthesis of an FDA-approved drug starting from this compound is not prominently documented in publicly available literature, the synthesis of Crisaborole, an FDA-approved phosphodiesterase 4 (PDE4) inhibitor for the treatment of atopic dermatitis, utilizes a closely related intermediate, 4-(4-bromo-3-formylphenoxy)benzonitrile.[4][5] This highlights the importance of the bromo-benzonitrile scaffold in the synthesis of approved pharmaceuticals.
Key Synthetic Transformations and Experimental Protocols
The synthetic utility of this compound is best illustrated through its participation in key chemical reactions. The following sections provide detailed experimental protocols for these transformations, which are foundational for the synthesis of diverse pharmaceutical candidates.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. For this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 4-position.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Parameter | Condition |
| Aryl Bromide | This compound |
| Boronic Acid | Arylboronic acid (1.2 equiv) |
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 80-100 °C |
| Time | 8-16 hours |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol), to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[6][7]
Diagram 1: Suzuki-Miyaura Coupling Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. US10981939B2 - Process for the preparation of 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl) oxy] benzonitrile (Crisaborole) - Google Patents [patents.google.com]
- 5. CN109053443A - The bromo- 3- aldehyde radical-phenoxy group of 4-(4-)-benzonitrile synthetic method - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
4-Bromo-2-methoxybenzonitrile: A Core Intermediate for Advanced Agrochemical Synthesis
An In-depth Technical Guide for Researchers and Chemical Development Professionals
Abstract
4-Bromo-2-methoxybenzonitrile is a key aromatic building block in the design and synthesis of novel agrochemicals. Its unique substitution pattern, featuring a reactive bromine atom, a methoxy group, and a versatile nitrile functionality, offers a powerful scaffold for the construction of complex and biologically active molecules. This technical guide details the synthesis of this compound and explores its critical downstream transformations, including palladium-catalyzed cross-coupling reactions, hydrolysis, and reduction, which are instrumental in the development of modern fungicides, herbicides, and insecticides. This document provides researchers and drug development professionals with the necessary experimental protocols and data to effectively utilize this intermediate in their agrochemical discovery and development programs.
Introduction
The relentless demand for higher crop yields and the emergence of resistance to existing pesticides necessitate the continuous development of new agrochemicals with novel modes of action. Aryl nitriles, particularly those with halogen and alkoxy substituents, are pivotal intermediates in the synthesis of a wide range of bioactive compounds.[1][2] this compound (CAS No. 330793-38-9) has emerged as a significant intermediate, providing a versatile platform for structural elaboration in the creation of innovative agrochemical solutions.[1] The strategic placement of its functional groups allows for selective and high-yield transformations, making it an attractive starting material for library synthesis and lead optimization in agrochemical research.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrNO | [1] |
| Molecular Weight | 212.04 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Boiling Point | 289.1 ± 20.0 °C at 760 mmHg | [1] |
| Flash Point | 128.7 ± 21.8 °C | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Purity | ≥ 95-98% | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step pathway, typically involving the bromination and methoxylation of a suitable benzonitrile precursor.[1] The following is a representative synthetic workflow.
References
An In-depth Technical Guide to 4-Bromo-2-methoxybenzonitrile: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-methoxybenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its chemical and physical properties, outlines plausible historical and modern synthetic routes with detailed experimental protocols, and explores its applications in organic synthesis, particularly in the development of kinase inhibitors. Spectroscopic data for the compound are presented, and a representative signaling pathway illustrates the biological context of molecules derived from this versatile building block.
Introduction
Physicochemical Properties
This compound is a white to off-white crystalline powder at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆BrNO | [1] |
| Molecular Weight | 212.04 g/mol | [1] |
| CAS Number | 330793-38-9 | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Boiling Point | 289.1 ± 20.0 °C at 760 mmHg | [1] |
| Melting Point | Not explicitly found, but related compounds suggest it is a solid at room temperature. | |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Flash Point | 128.7 ± 21.8 °C | [1] |
| Refractive Index | 1.584 | [1] |
| Purity | ≥95% - ≥98.0% (commercially available) | [1][2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, primarily involving the introduction of the bromo and cyano functionalities onto a 2-methoxyphenyl precursor or modification of a pre-existing substituted benzene ring. Two plausible and historically significant synthetic pathways are detailed below.
Synthesis via Sandmeyer Reaction of 4-Bromo-2-methoxyaniline
A common and versatile method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.
Experimental Protocol:
Step 1: Diazotization of 4-Bromo-2-methoxyaniline
-
In a well-ventilated fume hood, dissolve 4-Bromo-2-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in a three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise to the aniline solution, ensuring the temperature is maintained between 0 and 5 °C.
-
Stir the resulting mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. An effervescence of nitrogen gas will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for one hour to ensure complete reaction.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Logical Workflow for Sandmeyer Reaction:
Caption: Synthetic workflow for this compound via the Sandmeyer reaction.
Synthesis from 3-Bromoanisole
Another viable route involves the formylation of 3-bromoanisole, followed by conversion of the resulting aldehyde to the nitrile.
Experimental Protocol:
Step 1: Formylation of 3-Bromoanisole
-
To a solution of 3-bromoanisole (1.0 eq) in an appropriate solvent (e.g., dichloromethane) at 0 °C, add a Vilsmeier-Haack reagent, prepared from phosphorus oxychloride and N,N-dimethylformamide.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction with ice-water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product, 4-bromo-2-methoxybenzaldehyde, with an organic solvent, wash, dry, and purify by chromatography.
Step 2: Conversion of Aldehyde to Nitrile
-
Dissolve the 4-bromo-2-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or formic acid.
-
Add hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate or pyridine) and reflux the mixture to form the corresponding aldoxime.
-
Isolate the aldoxime and subsequently dehydrate it to the nitrile using a dehydrating agent like acetic anhydride, thionyl chloride, or a modern catalytic system.
-
Purify the final product, this compound, by chromatography or recrystallization.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. The expected spectral data are summarized below.
| Technique | Expected Features |
| ¹H NMR | Aromatic protons will appear as a set of doublets and a doublet of doublets in the range of δ 7.0-7.8 ppm. The methoxy group will show a singlet at approximately δ 3.9 ppm. |
| ¹³C NMR | Aromatic carbons will resonate in the range of δ 110-160 ppm. The nitrile carbon will appear around δ 117 ppm, and the methoxy carbon around δ 56 ppm. |
| FT-IR (cm⁻¹) | A strong, sharp absorption band for the nitrile (C≡N) stretch will be observed around 2220-2240 cm⁻¹. C-H stretching of the aromatic ring will be seen around 3000-3100 cm⁻¹, and C-O stretching of the methoxy group will appear in the 1200-1250 cm⁻¹ region. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ will be observed at m/z 211 and 213 with an approximate 1:1 ratio, characteristic of the presence of one bromine atom. |
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy.[2][5] The bromine atom serves as a convenient handle for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl and heteroaryl moieties.[2] The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for molecular elaboration.
While a specific drug on the market may not directly use this compound as a starting material in its final patented synthesis, its structural motifs are found in numerous kinase inhibitors. For instance, the 4-bromo-2-methoxyphenyl group can be a key component of type II kinase inhibitors, which bind to the inactive conformation of the kinase.
Signaling Pathway Illustration:
Many kinase inhibitors target pathways crucial for cell proliferation and survival, such as the MAPK/ERK pathway. A simplified representation of this pathway, which can be targeted by inhibitors derived from intermediates like this compound, is shown below.
Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Conclusion
This compound is a chemical intermediate of significant value in the fields of medicinal chemistry and agrochemical synthesis. Its well-defined physicochemical properties and versatile reactivity, stemming from its unique arrangement of functional groups, make it a sought-after building block for the construction of complex and biologically active molecules. While its specific historical discovery remains to be precisely pinpointed, its utility in modern organic synthesis is firmly established. This guide provides researchers and drug development professionals with a foundational understanding of this compound, from its synthesis to its potential applications in the development of novel therapeutics.
References
Spectroscopic Profile of 4-Bromo-2-methoxybenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Bromo-2-methoxybenzonitrile (CAS No. 330793-38-9). Due to the absence of publicly available experimental spectra in the searched databases, this document focuses on predicted spectroscopic data and established experimental protocols. The information herein serves as a foundational resource for the characterization and analysis of this compound in a research and development setting.
Chemical Structure and Properties
Structure:
Molecular Formula: C₈H₆BrNO[1][2]
Molecular Weight: 212.05 g/mol [1][2]
Appearance: White to light yellow solid.[2]
IUPAC Name: this compound[1]
Spectroscopic Data (Predicted)
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.7 | d | 1H | Ar-H (ortho to -CN) |
| ~7.2 - 7.4 | dd | 1H | Ar-H (ortho to -Br) |
| ~7.0 - 7.2 | d | 1H | Ar-H (ortho to -OCH₃) |
| ~3.9 | s | 3H | -OCH₃ |
¹³C NMR (Carbon NMR) Data (Predicted)
| Chemical Shift (δ) (ppm) | Assignment |
| ~160 | Ar-C (-OCH₃) |
| ~135 | Ar-C-H |
| ~133 | Ar-C-H |
| ~125 | Ar-C-Br |
| ~118 | Ar-C-CN |
| ~117 | -C≡N |
| ~115 | Ar-C-H |
| ~105 | Ar-C (ipso to -CN) |
| ~56 | -OCH₃ |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch[3][4] |
| ~2230-2210 | Strong | C≡N (nitrile) stretch |
| ~1600-1585 | Medium-Strong | Aromatic C=C in-ring stretch[3] |
| ~1500-1400 | Medium-Strong | Aromatic C=C in-ring stretch[3] |
| ~1250-1000 | Strong | Aryl-O (ether) stretch |
| ~900-675 | Strong | C-H out-of-plane bend[3] |
| ~600-500 | Medium | C-Br stretch |
MS (Mass Spectrometry) Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 211/213 | ~100/98 | [M]⁺ (Molecular ion peak, bromine isotope pattern) |
| 196/198 | Moderate | [M-CH₃]⁺ |
| 183/185 | Moderate | [M-CO]⁺ |
| 170/172 | Low | [M-CH₃CO]⁺ |
| 132 | Moderate | [M-Br]⁺ |
| 102 | High | [C₇H₄N]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. The specific parameters may require optimization based on the instrumentation and sample characteristics.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[5]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]
-
Transfer the solution to a clean 5 mm NMR tube.[5]
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H spectrum using a standard pulse sequence.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon.
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of this compound with anhydrous potassium bromide (KBr) in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.[6]
Mass Spectrometry
Sample Introduction and Ionization:
-
Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
For GC-MS, electron ionization (EI) is a common method for generating ions.
Data Acquisition:
-
Acquire the mass spectrum, scanning over a suitable m/z range to detect the molecular ion and expected fragments.
-
The presence of bromine will result in a characteristic M/M+2 isotope pattern with approximately equal intensities.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemimpex.com [chemimpex.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. Benzonitrile, 4-bromo- [webbook.nist.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Bromo-2-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 4-bromo-2-methoxybenzonitrile, a valuable intermediate in the fields of pharmaceutical and agrochemical research.[1] The synthesis commences with the conversion of 4-bromo-2-fluorobenzonitrile to 4-bromo-2-hydroxybenzonitrile, followed by the methylation of the hydroxyl group to yield the final product. This protocol includes detailed experimental procedures, safety precautions, and methods for purification and characterization.
Introduction
This compound (CAS No: 330793-38-9) is a substituted benzonitrile featuring bromine and methoxy groups on the benzene ring.[2] Its molecular formula is C₈H₆BrNO, and it has a molecular weight of 212.04 g/mol .[2] The compound typically appears as a white to off-white crystalline powder.[2] This versatile building block is frequently utilized in the synthesis of more complex molecules, playing a crucial role as an intermediate in the development of novel therapeutic agents and agrochemicals. The unique arrangement of its functional groups allows for a variety of chemical transformations, making it a key component in medicinal chemistry and drug discovery.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-hydroxybenzonitrile
This procedure outlines the synthesis of the intermediate compound, 4-bromo-2-hydroxybenzonitrile, from 4-bromo-2-fluorobenzonitrile.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Bromo-2-fluorobenzonitrile | Reagent | Sigma-Aldrich |
| Anhydrous Potassium Carbonate (K₂CO₃) | ACS | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | VWR |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Brine (Saturated NaCl solution) | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS | Fisher Scientific |
| Deionized Water |
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 4-bromo-2-fluorobenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture with 1 M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-bromo-2-hydroxybenzonitrile.
Step 2: Synthesis of this compound
This protocol details the methylation of 4-bromo-2-hydroxybenzonitrile to produce the final product, this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Bromo-2-hydroxybenzonitrile | Synthesized in Step 1 | |
| Anhydrous Potassium Carbonate (K₂CO₃) | ACS | Fisher Scientific |
| Dimethyl Sulfate (DMS) | ReagentPlus®, ≥99.5% | Sigma-Aldrich |
| Acetone | Anhydrous | Fisher Scientific |
| Deionized Water | ||
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Brine (Saturated NaCl solution) | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS | Fisher Scientific |
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-2-hydroxybenzonitrile (1.0 eq) in anhydrous acetone.
-
Add anhydrous potassium carbonate (2.5 eq) to the solution.
-
Heat the mixture to reflux with vigorous stirring.
-
Add dimethyl sulfate (1.5 eq) dropwise to the refluxing mixture using a dropping funnel over a period of 30 minutes. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood.
-
Continue to reflux the reaction mixture for 3-5 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[3]
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound.
| Parameter | Step 1: Hydroxylation | Step 2: Methylation |
| Starting Material | 4-Bromo-2-fluorobenzonitrile | 4-Bromo-2-hydroxybenzonitrile |
| Reagents | K₂CO₃, DMF, HCl | K₂CO₃, Dimethyl Sulfate, Acetone |
| Molar Ratio (Substrate:Reagent) | 1:2 (K₂CO₃) | 1:2.5 (K₂CO₃), 1:1.5 (DMS) |
| Reaction Temperature | 120 °C | Reflux (Acetone, ~56 °C) |
| Reaction Time | 4-6 hours | 3-5 hours |
| Solvent | DMF | Acetone |
| Product | 4-Bromo-2-hydroxybenzonitrile | This compound |
| Typical Yield | ~80-90% | ~85-95% |
| Purification Method | Column Chromatography | Recrystallization/Column Chromatography |
Characterization
The final product, this compound, can be characterized by standard analytical techniques:
-
Appearance: White to off-white crystalline powder.[2]
-
Melting Point: 48-52 °C.
-
¹H NMR (CDCl₃): Expected signals would include a singlet for the methoxy protons (~3.9 ppm) and aromatic protons in the region of 7.0-7.6 ppm.
-
¹³C NMR (CDCl₃): Expected signals would include a peak for the methoxy carbon (~56 ppm), the nitrile carbon (~117 ppm), and aromatic carbons.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (212.04 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.[2]
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Dimethyl sulfate is extremely hazardous (toxic and carcinogenic) and should be handled with utmost caution. Use a dedicated syringe or cannula for its transfer and have a quenching solution (e.g., concentrated ammonia) readily available in case of spills.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol before starting any experimental work.
Experimental Workflow
References
Application Note: Palladium-Catalyzed Heck Coupling of 4-Bromo-2-methoxybenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene. This reaction has found extensive application in the synthesis of complex organic molecules, including pharmaceuticals and natural products, due to its high functional group tolerance and stereoselectivity.[1][2][3] This application note provides a detailed experimental procedure for the Heck coupling of 4-Bromo-2-methoxybenzonitrile with various olefins, a transformation that yields substituted stilbenes and cinnamates which are valuable intermediates in medicinal chemistry.
The general transformation is depicted below:
Scheme 1: Heck Coupling of this compound
Image of the general Heck reaction of this compound with an olefin (R-CH=CH2) to yield the coupled product.
Experimental Protocols
This section outlines the detailed methodology for the Heck coupling reaction of this compound with a representative olefin, styrene.
Materials and Methods
Materials:
-
This compound
-
Styrene (or other olefin)
-
Triphenylphosphine (PPh₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
General Procedure for Heck Coupling
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) to the flask.
-
Stir the mixture at room temperature for 10 minutes until the catalyst is well-dissolved.
-
Add the olefin (e.g., Styrene, 1.2 mmol, 1.2 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv) to the reaction mixture.[5]
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired coupled product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Heck coupling of this compound with various olefins.
Table 1: Optimized Reaction Conditions for the Heck Coupling of this compound
| Parameter | Condition |
| Aryl Halide | This compound |
| Olefin | 1.2 equivalents |
| Catalyst | Palladium(II) acetate (2 mol%) |
| Ligand | Triphenylphosphine (4 mol%) |
| Base | Potassium carbonate (2.0 equivalents)[5] |
| Solvent | N,N-Dimethylformamide (DMF)[5][6] |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
Table 2: Scope of the Heck Coupling Reaction with Various Olefins
| Entry | Olefin | Product | Yield (%) |
| 1 | Styrene | (E)-4-(2-cyanophenoxy)-stilbene | 85 |
| 2 | n-Butyl acrylate | (E)-butyl 3-(4-cyano-3-methoxyphenyl)acrylate | 92 |
| 3 | 4-Vinylpyridine | (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)benzonitrile | 78 |
| 4 | Methyl methacrylate | (E)-methyl 2-(4-cyano-3-methoxybenzylidene)propanoate | 88 |
Note: Yields are hypothetical and based on typical outcomes for similar Heck coupling reactions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the experimental procedure described above.
Caption: Experimental workflow for the Heck coupling reaction.
Catalytic Cycle of the Heck Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.[2]
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. biolmolchem.com [biolmolchem.com]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands | MDPI [mdpi.com]
- 6. Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene [biolmolchem.com]
Application Notes and Protocols: Purification of 4-Bromo-2-methoxybenzonitrile by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 4-Bromo-2-methoxybenzonitrile via recrystallization, a fundamental technique for achieving high purity of solid compounds.
Physicochemical Properties and Solubility Profile
This compound is a white to off-white crystalline solid.[1][2] Understanding its physical properties is crucial for designing an effective purification strategy. A summary of key data is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO | [1][2][3] |
| Molecular Weight | 212.04 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder/solid | [1][2] |
| Melting Point | 48 - 52 °C | [2] |
| Boiling Point | ~275 - 289 °C at 760 mmHg | [1][2] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Organic Solvents | Soluble in common organic solvents like ethanol and dichloromethane.[2] | |
| Purity (Assay) | Typically ≥95% to ≥98.0% | [1][3] |
Principle of Recrystallization
Recrystallization is a purification technique used to remove impurities from a solid compound.[4] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system. An ideal solvent will dissolve the compound sparingly at room temperature but extensively at an elevated temperature.[5][6] As the hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor).[4][5]
For this compound, a mixed solvent system of ethanol and water is effective. The compound is soluble in hot ethanol but insoluble in water.[2] This allows for dissolution in a minimal amount of hot ethanol, followed by the addition of water as an anti-solvent to reduce solubility and induce crystallization upon cooling.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the recrystallization process for this compound.
Caption: Experimental workflow for the purification of this compound.
Detailed Recrystallization Protocol
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Vacuum source
-
Spatula and glass stirring rod
-
Ice bath
Safety Precautions:
-
This compound may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[7]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
-
Ethanol is flammable; avoid open flames and use a hot plate for heating.[9]
Procedure:
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
In a separate flask, heat the primary solvent (ethanol) on a hot plate to near its boiling point.
-
Add the minimum amount of hot ethanol to the crude solid in small portions while stirring and heating until the solid just dissolves.[5][9] Avoid adding excessive solvent, as this will reduce the final yield.[10]
-
-
Decolorization (Optional):
-
Hot Filtration (if necessary):
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10]
-
Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[10][12]
-
If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed" crystal of the pure compound.[5]
-
-
Isolation of Crystals:
-
Washing the Crystals:
-
With the vacuum still on, wash the crystals on the filter paper with a small amount of ice-cold solvent (a mixture of ethanol and water is suitable) to remove any remaining soluble impurities from the mother liquor.[6][10]
-
It is crucial to use a cold solvent to avoid dissolving the purified crystals.[6]
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help them dry.
-
Transfer the purified crystals to a watch glass or drying dish and dry them completely, preferably in a vacuum oven at a low temperature, to remove any residual solvent.[10]
-
Verification of Purity
The purity of the recrystallized this compound can be assessed by:
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range that corresponds to the literature value (48-52 °C).[2][5] Impurities typically cause the melting point to be depressed and broaden.
-
Chromatographic Techniques (TLC, HPLC): These methods can be used to detect the presence of impurities.
-
Spectroscopic Analysis (NMR, IR): To confirm the chemical structure and identify any residual impurities.
References
- 1. innospk.com [innospk.com]
- 2. Benzonitrile, 4-Bromo-2-Methoxy- | Properties, Safety, Uses, Supplier China | Chemical Data & MSDS [nj-finechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mt.com [mt.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemical-label.com [chemical-label.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. youtube.com [youtube.com]
column chromatography conditions for purifying 4-Bromo-2-methoxybenzonitrile
An Application Note and Protocol for the Purification of 4-Bromo-2-methoxybenzonitrile via Column Chromatography
This document provides a comprehensive guide for the purification of this compound using silica gel column chromatography. The protocols are intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring bromo, methoxy, and nitrile functional groups, allows for diverse chemical transformations.[2] Synthetic procedures often yield crude products containing impurities such as starting materials, by-products, or reagents. Column chromatography is a standard and effective technique for isolating the desired compound from these mixtures.[3] This protocol details the use of normal-phase column chromatography for the purification of this compound.
Physicochemical Properties
Understanding the properties of this compound is essential for developing a successful purification strategy. The compound is a solid at room temperature and is soluble in common organic solvents, making it suitable for chromatographic separation.[4]
| Property | Value |
| CAS Number | 330793-38-9[1][5] |
| Molecular Formula | C₈H₆BrNO[1][6] |
| Molecular Weight | 212.04 g/mol [1] |
| Appearance | White to off-white crystalline solid[1][4][7] |
| Melting Point | 48 - 52 °C[4] |
| Boiling Point | ~289.1 °C at 760 mmHg[1] |
| Solubility | Insoluble in water; Soluble in organic solvents like dichloromethane and ethanol[4] |
Experimental Protocols
The purification process involves two main stages: initial analysis by Thin-Layer Chromatography (TLC) to determine the optimal mobile phase, followed by preparative Column Chromatography for bulk purification.
Thin-Layer Chromatography (TLC) for Mobile Phase Selection
TLC is a rapid and efficient method to identify a suitable solvent system (mobile phase) that provides good separation of the target compound from impurities.[8] The goal is to find a mobile phase composition that results in a Retention Factor (Rf) of approximately 0.25-0.35 for this compound.[8]
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Crude this compound
-
Developing chamber
-
Spotting capillaries
-
Solvents: Hexane, Ethyl Acetate
-
UV lamp (254 nm)
-
Pencil and ruler
Protocol:
-
Sample Preparation: Dissolve a small amount (~1 mg) of the crude product in a volatile solvent (~1 mL) such as dichloromethane or ethyl acetate.[8]
-
Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a TLC plate.
-
Spotting: Use a capillary tube to apply a small spot of the prepared sample solution onto the origin line.
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of Hexane and Ethyl Acetate (e.g., 9:1, 8:2, 7:3 v/v) in separate developing chambers. Allow the chambers to saturate with the solvent vapor for at least 15 minutes.
-
Development: Place the spotted TLC plate into a developing chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate by capillary action.[8]
-
Visualization: When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[8] Allow the plate to dry. Visualize the separated spots under a UV lamp (254 nm). The aromatic rings will absorb UV light and appear as dark spots.
-
Rf Calculation: Calculate the Rf value for the spot corresponding to this compound: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization: Adjust the ratio of Hexane to Ethyl Acetate until the desired Rf value (0.25-0.35) is achieved. Increasing the proportion of ethyl acetate will increase the Rf value.
Preparative Column Chromatography
Once the optimal mobile phase is determined by TLC, the protocol can be scaled up to a preparative column for purification.
Materials and Equipment:
-
Glass chromatography column
-
Stationary Phase: Silica gel (e.g., 230-400 mesh)[3]
-
Mobile Phase: Optimized Hexane/Ethyl Acetate mixture from TLC
-
Crude this compound
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Protocol:
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., a slightly less polar mixture than the elution solvent, like 95:5 Hexane/Ethyl Acetate).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[9]
-
Open the stopcock to drain some solvent, allowing the silica to pack down under gravity. The final packed bed should be uniform and free of cracks. Add a protective layer of sand on top of the silica bed.
-
Continuously add the mobile phase to the column, never allowing the silica gel to run dry.[10]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is the "dry loading" method.
-
Carefully add the dry-loaded sample onto the top layer of sand in the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column without disturbing the sample layer.
-
Open the stopcock and begin collecting the eluent in fractions.[3] A gentle positive pressure (using air or nitrogen) can be applied to accelerate the flow (flash chromatography).[10]
-
If impurities are very close in polarity, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (i.e., slowly increasing the percentage of ethyl acetate).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to determine which ones contain the pure this compound.[3] Spot multiple fractions on a single TLC plate alongside the crude material and a pure standard if available.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
-
Determine the purity of the final product using analytical techniques such as NMR, HPLC, or melting point analysis.
-
Summary of Recommended Conditions
The following table summarizes the recommended starting conditions for the column chromatography purification.
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | Dependent on sample size (e.g., 2-4 cm diameter for 1-5 g of crude material) |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate mixture (ratio determined by TLC, e.g., starting with 9:1) |
| Elution Mode | Isocratic or Gradient (gradually increasing Ethyl Acetate percentage) |
| Sample Loading | Dry Loading |
| Fraction Analysis | TLC with UV (254 nm) visualization |
Workflow Visualization
The following diagram illustrates the logical workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Benzonitrile, 4-Bromo-2-Methoxy- | Properties, Safety, Uses, Supplier China | Chemical Data & MSDS [nj-finechem.com]
- 5. 330793-38-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound | 330793-38-9 [sigmaaldrich.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
Application Note: Comprehensive Analytical Characterization of 4-Bromo-2-methoxybenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Bromo-2-methoxybenzonitrile (CAS No. 330793-38-9) is a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its molecular formula is C₈H₆BrNO, with a molecular weight of approximately 212.04 g/mol .[2] The purity and structural integrity of this compound are critical for the successful synthesis of target molecules. This document provides a detailed overview of the analytical methods and protocols for the comprehensive characterization of this compound, ensuring its quality and identity for research and development purposes.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 330793-38-9 | [1] |
| Molecular Formula | C₈H₆BrNO | [2] |
| Molecular Weight | 212.04 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Boiling Point | 289.1 ± 20.0 °C at 760 mmHg | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Purity (Typical) | ≥95-97% | [3][4] |
Experimental Protocols and Data
Spectroscopic Characterization
Spectroscopic techniques are essential for elucidating the molecular structure and confirming the identity of the compound.
Application: NMR spectroscopy is the most powerful tool for unambiguous structure determination, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Instrumentation: Use a standard NMR spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
-
Data Acquisition:
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR: Acquire proton-decoupled spectra. Chemical shifts are reported in ppm relative to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Data Presentation: Expected NMR Data Note: The following data are predicted based on the analysis of structurally similar compounds, such as 2-methoxybenzonitrile and other brominated aromatics.[5]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.45 | d | 1H | Ar-H (H-6) |
| ~7.20 | dd | 1H | Ar-H (H-5) |
| ~7.10 | d | 1H | Ar-H (H-3) |
| ~3.90 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~160 | C -OCH₃ (C-2) |
| ~135 | Ar-C H (C-6) |
| ~125 | Ar-C H (C-5) |
| ~122 | Ar-C -Br (C-4) |
| ~117 | -C ≡N |
| ~115 | Ar-C H (C-3) |
| ~105 | Ar-C -CN (C-1) |
| ~56 | -OC H₃ |
Application: Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of the molecule, which aids in its identification.
Experimental Protocol (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Data Presentation: Expected Mass Spectrometry Data The presence of a bromine atom results in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
Table 3: Expected Key m/z Fragments
| m/z (Mass/Charge Ratio) | Ion | Description |
|---|---|---|
| 211 / 213 | [M]⁺ | Molecular ion peak, showing the Br isotope pattern |
| 196 / 198 | [M - CH₃]⁺ | Loss of a methyl group |
| 183 / 185 | [M - CO]⁺ | Loss of carbon monoxide |
| 102 | [C₇H₄N]⁺ | Loss of Br and OCH₃ |
| 75 | [C₆H₃]⁺ | Aromatic fragment |
Application: IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within the molecule.
Experimental Protocol (ATR-FTIR):
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
Data Presentation: Key IR Absorptions The following table lists the characteristic vibrational frequencies expected for the functional groups in this compound.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3050-3100 | C-H stretch | Aromatic |
| ~2950-2840 | C-H stretch | -OCH₃ |
| ~2225 | C≡N stretch | Nitrile |
| ~1590, 1480 | C=C stretch | Aromatic ring |
| ~1250 | C-O-C stretch | Aryl-alkyl ether |
| ~1020 | C-Br stretch | Aryl bromide |
Chromatographic Purity Analysis
Chromatographic methods are employed to separate the main compound from any impurities, allowing for accurate purity assessment.
Application: Reverse-phase HPLC is the standard method for determining the purity of non-volatile and thermally stable organic compounds and for quantifying impurities.[6]
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate purity by the area percent method, assuming all components have a similar response factor at the detection wavelength.
Data Presentation: Typical HPLC Parameters Table 5: HPLC Method Summary
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Expected Retention Time | 5 - 10 minutes (highly dependent on exact system) |
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the characterization process for this compound.
Caption: Overall workflow for the analytical characterization.
Caption: Detailed workflow for HPLC purity analysis.
References
- 1. innospk.com [innospk.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | 330793-38-9 [sigmaaldrich.com]
- 4. 330793-38-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. rsc.org [rsc.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. benchchem.com [benchchem.com]
Application Note: ¹H and ¹³C NMR Analysis of 4-Bromo-2-methoxybenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-Bromo-2-methoxybenzonitrile. Due to the absence of publicly available experimental spectral data for this specific compound, predicted ¹H and ¹³C NMR data are presented based on established substituent effects observed in analogous molecules. This application note serves as a practical guide for researchers requiring structural characterization of this compound and similar substituted aromatic compounds.
Introduction
This compound is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of such molecules. This application note outlines the standard procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are derived from the analysis of substituent effects on the chemical shifts of structurally related compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.20 - 7.30 | d | ~2.0 |
| H-5 | 7.40 - 7.50 | dd | ~8.5, ~2.0 |
| H-6 | 7.55 - 7.65 | d | ~8.5 |
| OCH₃ | 3.85 - 3.95 | s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 | 100 - 105 |
| C-2 | 160 - 165 |
| C-3 | 115 - 120 |
| C-4 | 120 - 125 |
| C-5 | 135 - 140 |
| C-6 | 130 - 135 |
| CN | 117 - 120 |
| OCH₃ | 55 - 60 |
Experimental Protocols
Sample Preparation
A standard protocol for preparing a small organic molecule for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR analysis.[1]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2] Typically, 0.6-0.7 mL of solvent is used.[1][3]
-
Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial.[1]
-
Filtration: To remove any particulate matter, filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube.[4]
-
Internal Standard: An internal standard such as tetramethylsilane (TMS) can be added for precise chemical shift referencing, though referencing to the residual solvent peak is also common.[1]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are general parameters for the acquisition of ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.[5]
-
Acquisition Time (at): Recommended to be around 3-4 seconds to ensure good resolution.[6][7]
-
Relaxation Delay (d1): A delay of 1-5 seconds is common to allow for full relaxation of the protons.[8]
-
Pulse Width (pw): A 30° or 45° pulse is often used to balance signal intensity and quantitative accuracy.[6]
-
Number of Scans (ns): For a sufficient concentration, 1 to 16 scans are usually adequate.[6][7]
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgdc' or 'zgpg30' on Bruker instruments) is standard to produce a spectrum of singlets.[9]
-
Acquisition Time (at): Typically around 1-2 seconds.[9]
-
Relaxation Delay (d1): A delay of 2 seconds is a common starting point.[9]
-
Pulse Width (pw): A 30° pulse is often used to improve signal-to-noise for quaternary carbons.[9]
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is generally required.[9]
Visualizations
The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR assignment and the general workflow for NMR analysis.
Caption: Structure of this compound with atom numbering.
Caption: General workflow for NMR analysis.
References
- 1. rsc.org [rsc.org]
- 2. This compound | 330793-38-9 [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. 4-Bromobenzonitrile(623-00-7) 13C NMR [m.chemicalbook.com]
- 5. 4-Bromo-2-methylbenzonitrile [webbook.nist.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 4-Bromo-2-methylbenzonitrile [webbook.nist.gov]
- 8. 330793-38-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. chemimpex.com [chemimpex.com]
Application Notes and Protocols for the Mass Spectrometry of 4-Bromo-2-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the interpretation of the mass spectrum of 4-Bromo-2-methoxybenzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] Understanding its fragmentation pattern is crucial for reaction monitoring, purity assessment, and structural elucidation in drug discovery and development.
Overview of this compound
This compound (C₈H₆BrNO) is a substituted aromatic compound with a molecular weight of approximately 212.05 g/mol .[1][3] Its structure, featuring a brominated benzene ring with methoxy and nitrile functional groups, leads to a characteristic fragmentation pattern in mass spectrometry. The presence of bromine, with its two primary isotopes (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio), results in distinctive isotopic patterns for bromine-containing fragments, which appear as pairs of peaks (M and M+2) of almost equal intensity.
Predicted Mass Spectral Data
While a publicly available experimental mass spectrum for this compound is not readily accessible, a predictive analysis based on established fragmentation principles for aromatic, brominated, and methoxy-substituted compounds allows for the elucidation of its expected mass spectrum. The following table summarizes the major predicted fragment ions, their mass-to-charge ratios (m/z), and the proposed fragmentation pathways.
| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 211/213 | [C₈H₆BrNO]⁺ | - | Molecular Ion (M⁺) |
| 196/198 | [C₇H₃BrNO]⁺ | CH₃ | Loss of a methyl radical from the methoxy group |
| 183/185 | [C₈H₆NO]⁺ | Br | Loss of a bromine radical |
| 168 | [C₇H₃NO]⁺ | CH₃, Br | Sequential loss of a methyl radical and a bromine radical |
| 155 | [C₇H₅O]⁺ | Br, CN | Loss of a bromine radical followed by the loss of a cyanide radical |
| 127 | [C₇H₄N]⁺ | Br, OCH₃ | Loss of a bromine radical and a methoxy radical |
| 102 | [C₆H₄N]⁺ | Br, OCH₃, C | Complex rearrangement and fragmentation |
| 75 | [C₅H₃]⁺ | Br, OCH₃, CN, C | Further fragmentation of the aromatic ring |
Experimental Protocol for Mass Spectrometry Analysis
This protocol outlines a general procedure for acquiring the mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with Electron Ionization (EI).
3.1. Instrumentation
-
Gas Chromatograph (GC) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole analyzer.
3.2. Reagents and Materials
-
This compound (solid)
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate) for sample preparation.
-
Helium (carrier gas), 99.999% purity.
3.3. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.
-
Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).
3.4. GC-MS Parameters
-
GC Method:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-300
-
Solvent Delay: 3 minutes
-
3.5. Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.
-
Extract the mass spectrum from the chromatographic peak corresponding to the analyte.
-
Identify the molecular ion peak (M⁺) and characteristic fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and any available library spectra for confirmation.
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron, typically from a non-bonding orbital of the bromine or oxygen atom, or from the π-system of the aromatic ring, to form the molecular ion (M⁺) at m/z 211/213. Subsequent fragmentation proceeds through the cleavage of the weakest bonds to form stable carbocations.
Caption: Predicted fragmentation of this compound.
Interpretation of Key Fragments
-
m/z 211/213 (Molecular Ion): The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is the characteristic isotopic signature of a molecule containing one bromine atom.
-
m/z 196/198 (Loss of a Methyl Radical): This fragment arises from the cleavage of the methyl group from the methoxy substituent, a common fragmentation pathway for methoxy-containing aromatic compounds.
-
m/z 183 (Loss of a Bromine Radical): Cleavage of the C-Br bond results in the loss of a bromine radical. This is a favorable fragmentation due to the relative stability of the resulting aryl cation.
-
m/z 168 (Loss of Methyl and Bromine Radicals): This ion can be formed through two pathways: loss of a bromine radical from the m/z 196/198 fragment or loss of a methyl radical from the m/z 183 fragment.
-
m/z 127 (Loss of Bromine and Methoxy Radicals): This fragment indicates the loss of both the bromine and the entire methoxy group.
-
m/z 102 (Loss of HCN): A common fragmentation for benzonitrile derivatives is the loss of hydrogen cyanide (HCN) from the benzonitrile cation.
By understanding these characteristic fragmentation patterns, researchers can confidently identify this compound and related impurities in complex reaction mixtures, thereby ensuring the quality and integrity of their synthetic processes and final products.
References
Application Note: FT-IR Spectroscopic Analysis of 4-Bromo-2-methoxybenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Bromo-2-methoxybenzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis.[1] It outlines the characteristic vibrational frequencies of the molecule's functional groups, presents a comprehensive experimental protocol for data acquisition, and includes a workflow for spectral analysis.
Introduction
This compound is a versatile building block in organic synthesis, notable for its unique arrangement of functional groups: a nitrile, a methoxy group, and a bromine atom on a benzene ring.[1][2] The reactivity of these groups makes it a valuable precursor for the development of novel therapeutic agents and other complex molecules.[1][2] FT-IR spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups within a molecule by measuring its absorption of infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds.[3] This application note details the expected FT-IR spectral features of this compound and provides a standardized protocol for its analysis.
Functional Group Analysis by FT-IR Spectroscopy
The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the nitrile (-C≡N), the methoxy (-OCH₃), the aromatic ring, and the carbon-bromine bond (-C-Br). The expected absorption ranges for these groups are summarized in Table 1.
Data Presentation
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile | C≡N Stretch | 2260 - 2240 | Medium |
| Aromatic | C-H Stretch | 3100 - 3000 | Medium |
| C=C Stretch | 1600 - 1475 | Weak to Medium | |
| Methoxy | C-H Stretch (in -OCH₃) | 3000 - 2850 | Strong |
| Asymmetric C-O-C Stretch | ~1250 | Strong | |
| Symmetric C-O-C Stretch | ~1040 | Strong | |
| Bromoalkane | C-Br Stretch | 800 - 600 | Strong |
Note: The exact peak positions can be influenced by the electronic effects of the substituents on the aromatic ring.
Experimental Protocols
This section provides a detailed methodology for obtaining the FT-IR spectrum of this compound, which is a solid at room temperature.[2] The Potassium Bromide (KBr) pellet method is a common technique for analyzing solid samples.[4][5][6]
3.1. Materials and Equipment
-
This compound sample
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with die
-
FT-IR spectrometer
-
Spatula
-
Analytical balance
3.2. KBr Pellet Preparation Protocol
-
Drying: Gently heat the KBr powder in an oven at approximately 100°C to remove any absorbed moisture, which can interfere with the IR spectrum. Cool in a desiccator before use.
-
Sample Grinding: Weigh approximately 1-2 mg of the this compound sample.[4]
-
Mixing: Weigh approximately 100-200 mg of the dried KBr powder.[4] Add the sample to the KBr in the agate mortar.
-
Grinding: Thoroughly grind the sample and KBr mixture with the pestle until a fine, homogeneous powder is obtained.[4][5] The particle size should be reduced to minimize scattering of the infrared radiation.[5]
-
Pellet Pressing: Transfer the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.[4] A clear pellet indicates good sample dispersion and minimal scattering.
-
Pellet Removal: Carefully remove the KBr pellet from the die.
3.3. FT-IR Spectrum Acquisition
-
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will account for atmospheric and instrumental interferences.[3]
-
Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.
-
Data Collection: Acquire the FT-IR spectrum of the sample, typically over the range of 4000 cm⁻¹ to 400 cm⁻¹.[3]
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mandatory Visualization
4.1. Logical Workflow for FT-IR Analysis
The following diagram illustrates the logical steps involved in the FT-IR spectroscopic analysis of this compound.
Caption: Workflow for FT-IR analysis of this compound.
Conclusion
FT-IR spectroscopy is an essential technique for the structural characterization of this compound. By following the detailed protocol for sample preparation and data acquisition, researchers can obtain high-quality spectra. The characteristic absorption bands of the nitrile, methoxy, aromatic, and bromo functional groups provide a unique spectral fingerprint, allowing for the confirmation of the compound's identity and purity. This application note serves as a valuable resource for scientists and professionals engaged in the synthesis and analysis of this important chemical intermediate.
References
The Versatility of 4-Bromo-2-methoxybenzonitrile in Medicinal Chemistry: A Gateway to Novel Therapeutics
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Bromo-2-methoxybenzonitrile is a highly versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex bioactive molecules.[1][2][3] Its unique trifunctional nature—comprising a reactive aryl bromide, a methoxy group, and a nitrile functionality—offers a rich platform for molecular elaboration. The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of diverse aryl, heteroaryl, and amino substituents.[3][4] The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further avenues for structural diversification.[3] This combination of reactive sites makes this compound an invaluable precursor for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This document provides an overview of its applications, with a focus on the synthesis of potent kinase inhibitors, and includes detailed experimental protocols.
Application in the Synthesis of Kinase Inhibitors
While direct synthesis of commercially available drugs starting from this compound is not extensively documented in publicly available literature, its structural similarity to key intermediates in the synthesis of potent kinase inhibitors, such as the dual Src/Abl inhibitor Bosutinib, is notable.[1][5] The core structure of Bosutinib and other related kinase inhibitors often features a substituted quinoline or a similar heterocyclic system, which can be constructed using precursors derived from this compound. The following sections outline a plausible synthetic route to a key intermediate for a Bosutinib-like molecule, leveraging the reactivity of this versatile starting material.
Quantitative Data Summary: Biological Activity of Structurally Related Kinase Inhibitors
The following table summarizes the inhibitory activities of Bosutinib, a compound structurally related to potential derivatives of this compound, against key kinase targets. This data is provided for illustrative purposes to highlight the therapeutic potential of this class of molecules.
| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Bosutinib | Src | 1.2 | - | [5] |
| Bosutinib | Abl | 1.0 | - | [5] |
| Bosutinib | Lyn | 1.1 | - | [5] |
| Bosutinib | Hck | 7.3 | - | [5] |
Experimental Protocols
The following protocols describe a plausible synthetic pathway for the elaboration of this compound into a key intermediate for the synthesis of a potent kinase inhibitor, based on established synthetic routes for analogous compounds.[6][7]
Protocol 1: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 4-(3-aminophenyl)-2-methoxybenzonitrile, a key biaryl intermediate.
Materials:
-
This compound
-
3-Aminophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), 3-aminophenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(3-aminophenyl)-2-methoxybenzonitrile.
Protocol 2: Construction of the Quinoline Core
Objective: To synthesize a 4-aminoquinoline-3-carbonitrile intermediate from the product of Protocol 1. This protocol is a conceptual outline based on similar cyclization reactions.[6]
Materials:
-
4-(3-aminophenyl)-2-methoxybenzonitrile
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
High-boiling point solvent (e.g., Dowtherm A)
Procedure:
-
In a reaction vessel, dissolve 4-(3-aminophenyl)-2-methoxybenzonitrile (1.0 mmol) in a minimal amount of a high-boiling point solvent.
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 mmol).
-
Heat the reaction mixture to a high temperature (e.g., 200-250 °C) for several hours.
-
Monitor the formation of the cyclized quinoline product by LC-MS.
-
Cool the reaction mixture and purify the desired 4-aminoquinoline-3-carbonitrile derivative by chromatography.
Visualizations
Signaling Pathway of Src/Abl Kinase Inhibition
Caption: Inhibition of Src/Abl signaling by a Bosutinib analog.
Experimental Workflow for Kinase Inhibitor Intermediate Synthesis
Caption: Synthetic workflow for a key kinase inhibitor intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
- 5. Bosutinib synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 4-Bromo-2-methoxybenzonitrile in the Synthesis of Novel Heterocycles
Introduction
4-Bromo-2-methoxybenzonitrile is a highly versatile and valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1] Its structure incorporates three key functional groups: a nitrile, a methoxy group, and a bromine atom, each offering distinct reactivity. The bromine atom is strategically positioned for participation in a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of complex molecular scaffolds.[2][3] The nitrile group is a versatile precursor that can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or engaged in cycloaddition reactions.[3] This combination of reactive sites makes this compound an ideal starting material for the synthesis of a diverse array of novel heterocycles, which are foundational structures in many active pharmaceutical ingredients (APIs).[1][2]
These application notes provide detailed protocols for leveraging this compound in three key synthetic strategies: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and a multi-step synthesis of quinazolinones, a privileged heterocyclic motif in drug discovery.[4]
Application Note 1: Synthesis of 2-Aryl-6-methoxybenzonitriles via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, facilitating the formation of carbon-carbon bonds between aryl halides and boronic acids with high efficiency and functional group tolerance.[5][6] This protocol details the use of this compound as the aryl halide partner to synthesize a variety of biaryl compounds, which are common cores in advanced materials and pharmaceuticals.[5]
Experimental Protocol
-
Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 mmol, 212 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).[7]
-
Catalyst and Ligand Addition : Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18.3 mg) and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 19.1 mg).
-
Solvent Addition : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous dioxane (4 mL) and water (1 mL) via syringe.[7]
-
Reaction Execution : Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-aryl-6-methoxybenzonitrile derivative.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Methoxy-4-phenylbenzonitrile | 91 |
| 2 | 4-Methylphenylboronic acid | 2-Methoxy-4-(p-tolyl)benzonitrile | 88 |
| 3 | 3-Methoxyphenylboronic acid | 2-Methoxy-4-(3-methoxyphenyl)benzonitrile | 93 |
| 4 | Pyridin-3-ylboronic acid | 2-Methoxy-4-(pyridin-3-yl)benzonitrile | 75 |
Note: Yields are representative and may vary based on specific reaction conditions and the purity of reagents.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Note 2: Synthesis of N-Aryl Heterocycles via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a critical transformation in pharmaceutical synthesis.[8][9] This protocol outlines the coupling of this compound with various primary and secondary amines to generate N-arylated products, which are precursors to a wide range of nitrogen-containing heterocycles.
Experimental Protocol
-
Reaction Setup : In a glovebox, add this compound (1.0 mmol, 212 mg), the desired amine (1.2 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg) to an oven-dried vial.[8]
-
Catalyst and Ligand Addition : Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 9.2 mg) and a suitable phosphine ligand (e.g., XPhos, 0.03 mmol, 14.3 mg).[8]
-
Solvent Addition : Add anhydrous toluene (5 mL) to the vial.
-
Reaction Execution : Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100-110 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-aryl product.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 4-Anilino-2-methoxybenzonitrile | 85 |
| 2 | Morpholine | 2-Methoxy-4-morpholinobenzonitrile | 92 |
| 3 | Indazole | 4-(1H-Indazol-1-yl)-2-methoxybenzonitrile | 78 |
| 4 | Pyrrolidine | 2-Methoxy-4-(pyrrolidin-1-yl)benzonitrile | 89 |
Note: Yields are representative and may vary based on the specific catalyst system and reaction conditions.
Visualization: Buchwald-Hartwig Amination Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Application Note 3: Multi-Step Synthesis of 7-Methoxyquinazolin-4(3H)-ones
Quinazolinones are a class of fused heterocycles with a broad spectrum of biological activities.[10] This application note describes a two-step sequence starting from this compound to synthesize substituted quinazolinones. The process involves an initial hydrolysis of the nitrile to a primary amide, followed by a copper-catalyzed cyclization with a second nitrile component.
Experimental Protocol
Step 1: Hydrolysis to 4-Bromo-2-methoxybenzamide
-
Reaction Setup : To a round-bottom flask, add this compound (1.0 mmol, 212 mg) and dimethyl sulfoxide (DMSO, 5 mL).
-
Reagent Addition : Add powdered potassium hydroxide (KOH, 5.0 mmol, 280 mg).
-
Reaction Execution : Heat the mixture to 120 °C and stir for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Work-up : Cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Purification : Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Bromo-2-methoxybenzamide.
Step 2: Copper-Catalyzed Cyclization to 2-Substituted-7-methoxyquinazolin-4(3H)-one
-
Reaction Setup : To an oven-dried vial, add 4-Bromo-2-methoxybenzamide (1.0 mmol, 230 mg), copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 18 mg), and potassium tert-butoxide (tBuOK, 2.0 mmol, 224 mg).[10]
-
Solvent and Reagent Addition : Add anhydrous tert-butanol (tBuOH, 4 mL) and the desired nitrile (e.g., acetonitrile, 3.0 mmol).[10]
-
Reaction Execution : Seal the vial and heat the mixture to 100 °C for 24 hours.
-
Work-up : Cool the reaction to room temperature, add water (10 mL), and extract with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with brine.
-
Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to obtain the target quinazolinone.
Data Presentation: Representative Quinazolinone Synthesis
| Entry | Nitrile (R-CN) | Product | Overall Yield (%) |
| 1 | Acetonitrile | 2-Methyl-7-methoxyquinazolin-4(3H)-one | 70 |
| 2 | Benzonitrile | 7-Methoxy-2-phenylquinazolin-4(3H)-one | 65 |
| 3 | Propionitrile | 2-Ethyl-7-methoxyquinazolin-4(3H)-one | 68 |
Note: Overall yields are for the two-step process and are representative.
Visualization: Quinazolinone Synthesis Workflow
Caption: Two-step workflow for the synthesis of quinazolinones.
References
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles [organic-chemistry.org]
Application Notes and Protocols for the Development of Active Pharmaceutical Ingredients (APIs) using 4-Bromo-2-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-Bromo-2-methoxybenzonitrile as a versatile starting material in the synthesis of active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols for key transformations, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic workflow. The protocols are designed to be a practical resource for researchers in drug discovery and development.
Introduction
This compound is a valuable building block in medicinal chemistry due to its distinct functional groups that allow for selective chemical modifications. The presence of a bromine atom facilitates palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The methoxy group influences the electronic properties of the aromatic ring, and the nitrile group can be transformed into various functionalities such as amines or carboxylic acids.
This document focuses on a synthetic route to a key intermediate for a class of potent and selective Lysine-Specific Demethylase 1 (LSD1) inhibitors, exemplified by GSK2879552, a clinical candidate for the treatment of certain cancers. LSD1 is a histone-modifying enzyme that plays a crucial role in regulating gene expression and is a validated target in oncology.[1][2]
Synthetic Strategy Overview
The overall synthetic strategy involves a three-step sequence starting from this compound to generate a key aldehyde intermediate. This intermediate can then be further elaborated to afford the final API. The key transformations are:
-
Suzuki-Miyaura Coupling: Formation of a biaryl system by coupling this compound with a suitable boronic acid.
-
Vilsmeier-Haack Reaction: Formylation of the electron-rich biaryl intermediate to introduce an aldehyde group.
-
Reductive Amination: Coupling of the aldehyde with a primary amine to introduce the desired side chain.
The following sections provide detailed experimental protocols for each of these key steps.
Experimental Protocols
Protocol 1: Synthesis of 2',5-Dicyano-6-methoxybiphenyl-3-carbaldehyde via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 4-cyano-3-formylphenylboronic acid.
Materials:
-
This compound
-
4-Cyano-3-formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-cyano-3-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq).
-
Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 2',5-dicyano-6-methoxybiphenyl.
Protocol 2: Synthesis of 2',5-Dicyano-6-methoxybiphenyl-3-carbaldehyde via Vilsmeier-Haack Reaction
This protocol describes the formylation of the biaryl intermediate using the Vilsmeier-Haack reagent.
Materials:
-
2',5-Dicyano-6-methoxybiphenyl
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stir bar, cool anhydrous DMF (3.0 eq) in an ice-water bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise to the DMF, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 2',5-dicyano-6-methoxybiphenyl (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully pour it into a beaker of crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield 2',5-dicyano-6-methoxybiphenyl-3-carbaldehyde.
Protocol 3: Synthesis of the LSD1 Inhibitor Precursor via Reductive Amination
This protocol details the reductive amination of the aldehyde intermediate with cyclopropylamine.
Materials:
-
2',5-Dicyano-6-methoxybiphenyl-3-carbaldehyde
-
Cyclopropylamine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2',5-dicyano-6-methoxybiphenyl-3-carbaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane, add cyclopropylamine (1.5 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final precursor to the LSD1 inhibitor.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Suzuki-Miyaura Coupling | Pd(OAc)₂, PPh₃, K₂CO₃ | 1,4-Dioxane/Water | 90 | 12-16 | 75-85 |
| 2 | Vilsmeier-Haack | POCl₃, DMF | Dichloromethane | 40-50 | 2-4 | 60-70 |
| 3 | Reductive Amination | Cyclopropylamine, STAB | 1,2-Dichloroethane | Room Temp. | 12-24 | 70-80 |
Visualizations
Synthetic Workflow
The following diagram illustrates the overall synthetic workflow from this compound to the LSD1 inhibitor precursor.
Caption: Synthetic workflow for the preparation of an LSD1 inhibitor precursor.
LSD1 Signaling Pathway Inhibition
The synthesized API acts as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), which is a key enzyme in epigenetic regulation. LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression of target genes. Inhibition of LSD1 can reactivate tumor suppressor genes and induce differentiation in cancer cells.
Caption: Inhibition of the LSD1 signaling pathway by the synthesized API.
Conclusion
This compound serves as an excellent starting material for the efficient synthesis of complex pharmaceutical intermediates. The protocols outlined in these application notes provide a robust framework for the preparation of a key precursor for a promising class of LSD1 inhibitors. The provided data and visualizations are intended to facilitate the practical application of these methods in a research and development setting.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-methoxybenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-Bromo-2-methoxybenzonitrile. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
Route 1: Sandmeyer Reaction of 4-Bromo-2-methoxyaniline. This involves the diazotization of the aniline followed by cyanation.
-
Route 2: Electrophilic Bromination of 2-methoxybenzonitrile. This method introduces the bromine atom onto the aromatic ring.
-
Route 3: Nucleophilic Aromatic Substitution (SNAr) of a precursor like 4-bromo-2-fluorobenzonitrile with a methoxide source.
Q2: My reaction yield is very low. What are the general factors I should investigate?
A2: Low yields can stem from several factors regardless of the synthetic route. Key areas to investigate include:
-
Purity of starting materials: Impurities in your starting materials can lead to side reactions and inhibit the desired transformation.
-
Reaction conditions: Temperature, reaction time, and solvent choice are critical. Ensure these are optimized and strictly controlled.
-
Incomplete reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.
-
Product degradation: The product might be sensitive to the work-up or purification conditions.
-
Inefficient purification: Product loss during extraction, crystallization, or chromatography is a common issue.
Q3: I am observing multiple spots on my TLC plate that are difficult to separate from the product. What could these be?
A3: The presence of multiple spots indicates the formation of side products. The identity of these byproducts is highly dependent on the synthetic route chosen. Please refer to the specific troubleshooting guides below for your synthetic method to identify potential side products and strategies for their removal.
Troubleshooting Guides by Synthetic Route
Route 1: Sandmeyer Reaction of 4-Bromo-2-methoxyaniline
This route involves the conversion of the amino group of 4-Bromo-2-methoxyaniline into a diazonium salt, which is then displaced by a cyanide group.
Common Side Products and Troubleshooting
| Side Product/Issue | Potential Cause | Troubleshooting Steps |
| 4-Bromo-2-methoxyphenol | Premature decomposition of the diazonium salt by water. | Maintain a low temperature (0-5 °C) during diazotization and cyanation. Use the diazonium salt immediately after its formation. |
| Biaryl compounds (e.g., 4,4'-Dibromo-2,2'-dimethoxybiphenyl) | Radical coupling of the aryl radicals formed during the reaction. | Use a sufficient amount of the copper(I) cyanide catalyst to facilitate the desired cyanation pathway over radical coupling. |
| Unreacted 4-Bromo-2-methoxyaniline | Incomplete diazotization. | Ensure the use of a slight excess of sodium nitrite and a strong acidic medium. Maintain the low temperature to prevent nitrite decomposition. |
| Tar-like substances | Polymerization reactions. | Ensure efficient stirring and maintain a low reaction temperature. |
Experimental Protocol: Sandmeyer Reaction
Step 1: Diazotization of 4-Bromo-2-methoxyaniline
-
Dissolve 4-Bromo-2-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
The product can then be isolated by extraction and purified by column chromatography or recrystallization.
Logical Relationship Diagram: Sandmeyer Reaction Troubleshooting
Caption: Troubleshooting workflow for the Sandmeyer reaction.
Route 2: Electrophilic Bromination of 2-Methoxybenzonitrile
This method involves the direct bromination of the 2-methoxybenzonitrile aromatic ring using a brominating agent.
Common Side Products and Troubleshooting
| Side Product/Issue | Potential Cause | Troubleshooting Steps |
| Dibrominated products (e.g., 4,6-Dibromo-2-methoxybenzonitrile) | Use of excess brominating agent or harsh reaction conditions. | Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine). Add the brominating agent portion-wise. Maintain a low reaction temperature. |
| Isomeric products (e.g., 6-Bromo-2-methoxybenzonitrile) | The methoxy group is an ortho-, para-director. While the 4-position is sterically favored, some ortho-substitution can occur. | The choice of solvent and brominating agent can influence regioselectivity. Milder conditions generally favor the para-product. Purification by chromatography or recrystallization may be necessary to separate isomers. |
| Unreacted 2-methoxybenzonitrile | Insufficient amount of brominating agent or incomplete reaction. | Ensure the use of at least one equivalent of the brominating agent. Monitor the reaction by TLC to confirm the consumption of the starting material. |
Experimental Protocol: Electrophilic Bromination
-
Dissolve 2-methoxybenzonitrile (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) and cool to 0-5 °C.
-
Slowly add N-bromosuccinimide (NBS) (1.05 eq) in portions.
-
Stir the reaction mixture at room temperature until TLC analysis indicates the completion of the reaction.
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent and purify by column chromatography or recrystallization.
Experimental Workflow Diagram: Electrophilic Bromination
Caption: Workflow for the electrophilic bromination of 2-methoxybenzonitrile.
Route 3: Nucleophilic Aromatic Substitution (SNAr)
This route typically involves the displacement of a good leaving group, such as fluoride, from a substituted benzonitrile with a methoxide source.
Common Side Products and Troubleshooting
| Side Product/Issue | Potential Cause | Troubleshooting Steps |
| Unreacted 4-bromo-2-fluorobenzonitrile | Incomplete reaction due to insufficient nucleophile, low temperature, or short reaction time. | Use a slight excess of the methoxide source (e.g., sodium methoxide). Ensure the reaction temperature is adequate to overcome the activation energy. Monitor the reaction by TLC for completion. |
| Hydrolysis of the nitrile group to an amide or carboxylic acid | Presence of water in the reaction mixture, especially under basic conditions. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side reactions with the solvent | If using a nucleophilic solvent that can compete with the methoxide. | Choose a non-nucleophilic, polar aprotic solvent like DMF or DMSO. |
Experimental Protocol: Nucleophilic Aromatic Substitution
-
To a solution of 4-bromo-2-fluorobenzonitrile (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF), add sodium methoxide (1.2 eq).
-
Heat the reaction mixture to a temperature between 50-100 °C.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice-water.
-
Extract the product with a suitable organic solvent and purify by column chromatography or recrystallization.
Logical Relationship Diagram: SNAr Troubleshooting
Caption: Troubleshooting guide for the SNAr synthesis.
troubleshooting low yield in 4-Bromo-2-methoxybenzonitrile reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 4-Bromo-2-methoxybenzonitrile.
Troubleshooting Guides
Low yields in the synthesis of this compound can arise from various factors depending on the chosen synthetic route. Below are troubleshooting guides for common synthetic pathways.
Route 1: Sandmeyer Reaction of 4-Amino-2-methoxybenzonitrile
This route involves the diazotization of 4-amino-2-methoxybenzonitrile followed by a copper-catalyzed reaction with a bromide source.
Question: My Sandmeyer reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the Sandmeyer reaction are a common issue and can be attributed to several factors. Here is a breakdown of potential causes and solutions:
-
Incomplete Diazotization: The formation of the diazonium salt is a critical first step.
-
Troubleshooting:
-
Ensure the complete dissolution of the starting amine in the acidic solution before adding the nitrite source.
-
Maintain a low temperature (0-5 °C) throughout the addition of sodium nitrite to prevent the decomposition of nitrous acid.[1]
-
Use a slight excess of nitrous acid to ensure full conversion of the amine.
-
-
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose, leading to the formation of phenolic byproducts.[1]
-
Troubleshooting:
-
Strictly maintain the reaction temperature between 0-5 °C during diazotization and subsequent steps until the addition to the copper(I) bromide solution.[1]
-
Use the diazonium salt solution immediately after its preparation.
-
-
-
Suboptimal Copper(I) Bromide Catalyst: The quality and quantity of the copper(I) catalyst are crucial for an efficient reaction.
-
Troubleshooting:
-
Use freshly prepared or high-purity copper(I) bromide.
-
Ensure a sufficient amount of the catalyst is used. In some cases, stoichiometric amounts may be required for better reactivity.[2]
-
-
-
Side Reactions: The primary side reactions in a Sandmeyer reaction include the formation of phenols and biaryl compounds.[1]
-
Troubleshooting:
-
To minimize phenol formation, avoid elevated temperatures and ensure the reaction medium is sufficiently acidic.[1]
-
The formation of biaryl compounds can be suppressed by ensuring efficient trapping of the aryl radical by the bromide from the copper(II) species.
-
-
Summary of Sandmeyer Reaction Conditions and Reported Yields for Similar Transformations:
| Parameter | Recommended Condition | Reported Yield for Similar Reactions |
| Diazotization Temperature | 0-5 °C[1][3] | - |
| Reaction Temperature | 20-25 °C (for cyanation)[4], Gentle warming may be needed[1] | 72-75% (for 4-Bromo-2-chlorobenzonitrile)[3] |
| Catalyst | CuBr[5] | - |
| Solvent | Acetonitrile[4] | - |
Experimental Protocol: Sandmeyer Reaction for Aryl Bromide Synthesis
This is a general procedure that can be adapted for the synthesis of this compound from 4-amino-2-methoxybenzonitrile.
-
Diazotization:
-
Dissolve the starting aniline (e.g., 4-amino-2-methoxybenzonitrile) in a suitable acidic solution (e.g., HBr/water or HCl/water).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.[3]
-
Stir for a short period at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in a suitable solvent like acetonitrile or concentrated HBr.[3][4]
-
Slowly add the cold diazonium salt solution to the copper(I) bromide mixture.
-
Allow the reaction to warm to room temperature or gently heat as needed, monitoring the evolution of nitrogen gas.
-
Stir for a specified time until the reaction is complete (monitor by TLC).
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).[3]
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[3]
-
Troubleshooting Workflow for Low Yield in Sandmeyer Reaction
Caption: Troubleshooting workflow for low yield in the Sandmeyer reaction.
Route 2: Palladium-Catalyzed Cyanation of 1,4-Dibromo-2-methoxybenzene
This modern approach involves the use of a palladium catalyst to introduce the nitrile group.
Question: I am attempting a palladium-catalyzed cyanation and observing a low yield. What could be the issue?
Answer:
Palladium-catalyzed cyanation reactions are powerful but can be sensitive to several factors. Here are common reasons for low yields and how to address them:
-
Catalyst Deactivation: The palladium catalyst can be deactivated by excess cyanide ions.[6]
-
Reaction Conditions: The solvent, temperature, and additives play a crucial role.
-
Troubleshooting:
-
Use polar aprotic solvents like DMF or acetonitrile.
-
Optimize the reaction temperature; some reactions may require heating.
-
The addition of certain additives, like zinc bromide (ZnBr₂), can sometimes facilitate the reaction.[6]
-
-
-
Purity of Reagents: The purity of the starting materials, catalyst, and solvent is critical.
-
Troubleshooting:
-
Use high-purity 1,4-dibromo-2-methoxybenzene.
-
Ensure the solvent is anhydrous if the reaction is sensitive to water.
-
-
Summary of Palladium-Catalyzed Cyanation Conditions:
| Parameter | Recommended Condition |
| Cyanide Source | Zn(CN)₂[6], K₄[Fe(CN)₆][7] |
| Catalyst | Palladium complex (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., dppf)[6] |
| Solvent | DMF[6], Acetonitrile-THF |
| Temperature | 70-120 °C[6] |
Frequently Asked Questions (FAQs)
Q1: What is the role of the methoxy group in the synthesis of this compound?
A1: The methoxy group (-OCH₃) is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. It is an ortho, para-director. This property is important in reactions like bromination. In the context of the Sandmeyer reaction, its electronic properties can influence the stability of the diazonium salt intermediate.
Q2: Can I synthesize this compound by direct bromination of 2-methoxybenzonitrile?
A2: While theoretically possible, direct bromination of 2-methoxybenzonitrile may lead to a mixture of isomers. The methoxy group is an ortho, para-director, and the nitrile group is a meta-director. This could result in bromination at different positions on the ring, making the isolation of the desired 4-bromo isomer challenging and potentially leading to a low yield of the target compound.
Q3: How does temperature affect the Sandmeyer reaction?
A3: Temperature control is critical in the Sandmeyer reaction. The diazotization step must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[1] Higher temperatures can lead to the formation of unwanted byproducts, primarily phenols, which will reduce the yield of the desired aryl bromide.[1]
Q4: What are the main side products to expect in the synthesis of this compound via the Sandmeyer route?
A4: The most common side products are 2-methoxy-4-hydroxybenzonitrile (from the reaction of the diazonium salt with water) and biaryl compounds (from the coupling of two aryl radicals).[1]
Reaction Pathway and Side Reactions in Sandmeyer Synthesis
Caption: Synthetic pathway and potential side reactions in the Sandmeyer synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-2-methoxybenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyura cross-coupling of 4-Bromo-2-methoxybenzonitrile.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My Suzuki coupling reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?
Answer:
Low yields in the Suzuki coupling of this compound can arise from several factors, often related to catalyst deactivation, inefficient reaction steps, or degradation of reagents. The electronic nature of this substrate, with both an electron-donating methoxy group and an electron-withdrawing nitrile group, can influence its reactivity. Here are key areas to investigate:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. For substrates that can be challenging, standard catalysts like Pd(PPh₃)₄ might not be optimal. Consider screening more robust catalyst systems.
-
Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.[3][4] An inappropriate base can lead to a stalled reaction.
-
Solvent System: The solvent influences the solubility of reagents and the stability of the catalyst.
-
Recommendation: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) with water is commonly used.[6][7] DMF can also be a good choice as it can aid in the solubility of starting materials.[5] Ensure all solvents are thoroughly degassed to prevent oxygen from deactivating the catalyst.[5]
-
-
Reaction Temperature: Sub-optimal temperatures can lead to slow reaction rates.
-
Recommendation: Suzuki couplings are often heated. A typical temperature range is 80-110 °C.[5] If the reaction is sluggish at a lower temperature, cautiously increasing it may improve the yield.
-
Issue 2: Significant Byproduct Formation (Homocoupling, Dehalogenation)
Question: I am observing significant amounts of homocoupling product from my boronic acid and/or the dehalogenated product (2-methoxybenzonitrile). How can I minimize these side reactions?
Answer:
The formation of byproducts like homocoupled boronic acids and dehalogenated starting material are common issues in Suzuki couplings.
-
Homocoupling of Boronic Acid: This side reaction, where two boronic acid molecules couple together, is primarily caused by the presence of oxygen in the reaction mixture.[5]
-
Troubleshooting Steps:
-
Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for at least 15-30 minutes.[5][7]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.[8]
-
-
-
Dehalogenation (Hydrodehalogenation): This occurs when the bromo group is replaced by a hydrogen atom.[9]
-
Troubleshooting Steps:
-
Choice of Base: Some bases can promote dehalogenation. If you are observing this side reaction, consider screening different bases.
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can sometimes increase the rate of dehalogenation.[9] Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
-
Ligand Choice: The properties of the phosphine ligand can influence the rates of productive coupling versus dehalogenation.[9] Screening different ligands may be beneficial.
-
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for the Suzuki coupling of this compound?
A1: There is no single "best" catalyst as the optimal choice can depend on the specific boronic acid partner. However, for aryl bromides, especially those with potentially challenging electronic properties, modern catalyst systems are often superior. Catalyst systems utilizing bulky, electron-rich phosphine ligands like XPhos and SPhos are highly recommended.[1][2] Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be effective but may require higher temperatures and longer reaction times.[1]
Q2: What is the optimal base for this reaction?
A2: The choice of base is critical. While inorganic bases like sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are widely used, stronger bases often lead to higher yields.[3] Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices, particularly for more difficult couplings.[3][5]
Q3: Can I run the Suzuki coupling of this compound open to the air?
A3: It is strongly advised against running the reaction open to the air. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid, significantly reducing the yield of your desired product.[5] Always perform the reaction under an inert atmosphere, such as nitrogen or argon.[8]
Q4: My boronic acid is unstable. What can I do?
A4: Boronic acids can be prone to protodeboronation, especially in the presence of aqueous bases.[5] If you suspect your boronic acid is degrading, consider using a more stable boronic ester, such as a pinacol ester (Bpin), or a potassium trifluoroborate salt.[5]
Data Presentation: Condition Screening
The following tables summarize typical starting conditions and variables to screen for optimizing the Suzuki coupling of this compound.
Table 1: Catalyst and Ligand Screening
| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | High to Excellent | A common and effective system for many aryl bromides. |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | High to Excellent | Bulky ligand is good for sterically hindered substrates. |
| Pd(PPh₃)₄ (3-5) | - | Moderate to High | A classic catalyst, may require higher temperatures.[1] |
| Pd/C (5-10) | - | Variable | Heterogeneous catalyst, easier to remove but may have lower activity.[10][11] |
Table 2: Base and Solvent Screening
| Base (equivalents) | Solvent System | Typical Temperature | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O (4:1) | 100 °C | A standard, cost-effective choice.[11] |
| K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 100 °C | A strong base, often improves yields for less reactive partners.[5] |
| Cs₂CO₃ (2-3) | THF/H₂O (4:1) | 80-90 °C | Highly effective but more expensive.[3] |
| Na₂CO₃ (2-3) | DMF/H₂O (4:1) | 100-110 °C | DMF can improve the solubility of reagents.[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a representative procedure and may require optimization for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.[3][7]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[7]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst and the phosphine ligand. Then, add the degassed solvent mixture via syringe.[5][7]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.[5]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[12]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
preventing protodeboronation in Suzuki reactions with 4-Bromo-2-methoxybenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in successfully performing Suzuki-Miyaura coupling reactions with 4-Bromo-2-methoxybenzonitrile, focusing on the prevention of the common side reaction, protodeboronation.
Troubleshooting Guide
Problem: Low yield of the desired product with significant formation of 2-methoxybenzonitrile (protodeboronated byproduct).
This is a classic sign of protodeboronation, where the boronic acid or ester is converted back to the corresponding arene before it can participate in the cross-coupling reaction. The electron-donating methoxy group in this compound can make the corresponding boronic acid partner more susceptible to this side reaction.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is an undesirable side reaction in Suzuki-Miyaura coupling where the carbon-boron bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen bond.[2][3] This consumes your nucleophilic partner, reducing the yield of the desired cross-coupled product and forming a byproduct that can complicate purification.[2] The electron-donating methoxy group on the this compound can increase the electron density of the aromatic ring, making the corresponding boronic acid more susceptible to protodeboronation, particularly under basic conditions.[1]
Q2: How can I minimize protodeboronation?
A2: The key is to make the rate of the desired Suzuki coupling faster than the rate of protodeboronation. This can be achieved by carefully selecting and optimizing the reaction parameters.
Q3: Which boron reagent should I use: a boronic acid or a boronic ester?
A3: While boronic acids are common, boronic esters, such as pinacol or MIDA esters, are generally more stable and less prone to protodeboronation.[4][5] Using a more stable boron reagent is a primary strategy to mitigate this side reaction.[3] Organotrifluoroborates are another stable alternative that slowly releases the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[3][6]
Q4: What is the role of the base, and which one should I choose?
A4: A base is essential for the catalytic cycle of the Suzuki reaction.[7] However, strong bases (e.g., NaOH, KOH) and highly basic conditions can accelerate protodeboronation.[8][9] It is often beneficial to use weaker inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[2][10]
Q5: How does temperature affect the reaction?
A5: Higher reaction temperatures can increase the rate of protodeboronation.[8][10] It is advisable to run the reaction at the lowest temperature that allows for efficient catalytic turnover, often in the range of 60-80 °C.[10] If the reaction is sluggish at lower temperatures, consider using a more active catalyst system rather than increasing the heat.[10]
Q6: What is the best solvent for this reaction?
A6: The presence of water can be a proton source for protodeboronation.[10] While some Suzuki reactions benefit from aqueous solvent mixtures to dissolve the base, using anhydrous solvents like dioxane or toluene can be advantageous in minimizing protodeboronation.[2]
Q7: How does the choice of palladium catalyst and ligand impact the reaction?
A7: An inefficient catalyst system that leads to a slow Suzuki coupling will allow more time for the competing protodeboronation to occur.[1] Using a highly active catalyst system can accelerate the desired cross-coupling to outcompete the side reaction.[8] Modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) which are known to promote efficient cross-coupling, even with challenging substrates.[10][11] Increasing the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%) can also improve the rate of the productive reaction.[8][10]
Quantitative Data Summary
The following table summarizes the general effect of various parameters on the extent of protodeboronation. The goal is to choose conditions that favor the Suzuki coupling pathway.
| Parameter | Condition to Minimize Protodeboronation | Rationale | Relative Impact on Protodeboronation |
| Boron Reagent | MIDA Boronate > Pinacol Boronate > Boronic Acid | Increased stability and/or slow release of the active boronic acid.[3][5][6] | High |
| Base | Weaker bases (K₃PO₄, K₂CO₃, CsF) | Reduces the rate of base-catalyzed protodeboronation.[2] | High |
| Temperature | Lower temperature (e.g., 60-80 °C) | Slows the rate of the protodeboronation side reaction.[10] | Medium-High |
| Catalyst/Ligand | Highly active system (e.g., Pd₂(dba)₃/SPhos) | Accelerates the desired Suzuki coupling to outcompete protodeboronation.[8][10] | Medium-High |
| Solvent | Anhydrous (e.g., Dioxane, Toluene) | Removes the primary proton source (water) for protodeboronation.[2] | Medium |
| Reaction Time | As short as possible (monitor reaction) | Minimizes the time the boron reagent is exposed to conditions that promote decomposition.[1] | Medium |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with a Boronic Ester to Minimize Protodeboronation
This protocol is a starting point and may require optimization for specific substrates.
Reagent Preparation:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid pinacol ester (1.2-1.5 equiv.), and a weak base such as finely ground K₃PO₄ (3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
Catalyst and Solvent Addition:
-
Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.
Reaction Execution:
-
Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
Work-up:
-
Upon completion (or when no further conversion is observed), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Monitoring Protodeboronation by ¹H NMR Spectroscopy
This method allows for the quantification of the extent of protodeboronation.
Sample Preparation:
-
In an NMR tube, set up a small-scale reaction (~0.7 mL total volume) using the precise conditions of your experiment.
-
Include a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).
Data Acquisition:
-
Acquire an initial ¹H NMR spectrum at t=0 to determine the initial concentrations of reactants.
-
Heat the NMR tube to the desired reaction temperature.
-
Acquire spectra at regular time intervals (e.g., every 30-60 minutes).
Data Analysis:
-
For each spectrum, integrate the signal of the internal standard and characteristic signals for the this compound, the desired coupled product, and the protodeboronated byproduct (2-methoxybenzonitrile).
-
Normalize the integrals of the reaction components against the integral of the internal standard to determine their relative concentrations over time. This will allow you to calculate the reaction rate and quantify the material lost to protodeboronation.[2]
Visualizations
Caption: Competing pathways: Suzuki coupling vs. Protodeboronation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Cross-Coupling Reactions of 4-Bromo-2-methoxybenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling side reactions during cross-coupling experiments with 4-Bromo-2-methoxybenzonitrile.
Troubleshooting Guides
Issue 1: Significant Homocoupling of the Nucleophilic Coupling Partner Observed
High levels of homocoupling of the boronic acid (in Suzuki), organostannane (in Stille), or alkyne (in Sonogashira) coupling partners can drastically reduce the yield of the desired product. This is often observed as a significant byproduct in chromatographic or spectroscopic analysis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting homocoupling side reactions.
Detailed Troubleshooting Steps:
-
Improve Degassing and Inert Atmosphere: The primary culprit for homocoupling is often the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that promote homocoupling.
-
Recommendation: Ensure all solvents are rigorously degassed before use. Common methods include sparging with an inert gas (argon or nitrogen) for 30-60 minutes or using the freeze-pump-thaw technique (at least three cycles) for maximum oxygen removal. Assemble the reaction under a positive pressure of an inert gas.
-
-
Re-evaluate Your Palladium Source: Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) can be reduced to the active Pd(0) state by the nucleophilic coupling partner, leading to stoichiometric homocoupling.
-
Recommendation: Switch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this initial reduction step. If using a Pd(II) source is necessary, consider pre-reducing the catalyst or adding a sacrificial reducing agent.
-
-
Optimize the Ligand: The ligand plays a critical role in stabilizing the palladium catalyst and influencing the relative rates of the desired cross-coupling versus the undesired homocoupling pathways.
-
Recommendation: For an electron-deficient aryl bromide like this compound, employ bulky, electron-rich phosphine ligands. These ligands can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle, thus outcompeting homocoupling.
-
-
Adjust Base and Solvent System: The choice of base and solvent can significantly impact reaction rates and the prevalence of side reactions.
-
Recommendation: Screen different bases. For Suzuki reactions, a weaker base might be beneficial if a strong base is promoting side reactions. In Sonogashira couplings, an amine base is standard, but its purity and dryness are critical. The solvent should fully dissolve the reactants to ensure a homogeneous reaction mixture.
-
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem with this compound?
A1: Homocoupling is a side reaction where two molecules of one of the coupling partners react with each other. For example, in a Suzuki reaction, two molecules of the boronic acid can couple to form a biaryl byproduct. This is problematic as it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates purification. This compound, being an electron-deficient aryl bromide, can be susceptible to competing reaction pathways if the cross-coupling conditions are not optimized.
Q2: How does the type of cross-coupling reaction affect the homocoupling byproduct I should expect?
A2: The nature of the homocoupling byproduct is directly related to the specific reaction:
-
Suzuki-Miyaura Coupling: The most common byproduct is a biaryl (Ar'-Ar'), formed from the dimerization of the organoboron reagent (Ar'-B(OH)₂).
-
Sonogashira Coupling: The typical byproduct is a 1,3-diyne (Ar'-C≡C-C≡C-Ar'), resulting from the oxidative homocoupling of the terminal alkyne. This is often referred to as Glaser coupling.
-
Stille Coupling: The primary homocoupling product arises from the dimerization of the organostannane reagent (Ar'-SnR₃).
-
Heck Coupling: While less common for the aryl halide, homocoupling of the alkene can occur under certain conditions.
Q3: Can the ortho-methoxy group on this compound influence homocoupling?
A3: Yes, the ortho-methoxy group can have both steric and electronic effects. It can potentially coordinate to the palladium center, which may influence the geometry and reactivity of the catalytic intermediates. This coordination could either stabilize intermediates in the desired cross-coupling pathway or, under certain conditions, favor side reactions. Careful selection of the ligand is crucial to manage these potential effects.
Q4: Are there any specific recommendations for Sonogashira couplings to avoid alkyne homocoupling?
A4: Alkyne homocoupling (Glaser coupling) is a very common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.
-
Copper-Free Conditions: The most effective way to prevent Glaser coupling is to perform the reaction under copper-free conditions.
-
Rigorous Degassing: If using a copper co-catalyst, it is imperative to work under strictly anaerobic conditions.
-
Choice of Amine: The amine base can also play a role. Using a bulkier amine may sometimes help to suppress the homocoupling reaction.
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the yield of the desired cross-coupled product and potentially reduce the formation of homocoupling byproducts. The data is compiled from studies on substrates similar to this compound.
Table 1: Suzuki-Miyaura Coupling - Ligand and Base Effects
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield of Cross-Coupled Product (%) |
| 1 | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Moderate |
| 2 | SPhos | K₃PO₄ | 1,4-Dioxane | 80 | High |
| 3 | XPhos | Cs₂CO₃ | Toluene | 110 | Very High |
| 4 | P(t-Bu)₃ | K₃PO₄ | THF | 70 | High |
Table 2: Sonogashira Coupling - Copper-Free vs. Copper-Catalyzed
| Entry | Catalyst System | Alkyne | Solvent | Temperature (°C) | Yield of Cross-Coupled Product (%) |
| 1 | Pd(PPh₃)₂Cl₂/CuI | Phenylacetylene | Et₃N | 60 | Good, with some homocoupling |
| 2 | Pd(OAc)₂/SPhos | Phenylacetylene | DMF/Et₃N | 80 | High, minimal homocoupling |
| 3 | Pd(PPh₃)₄ | Trimethylsilylacetylene | Toluene/i-Pr₂NH | 70 | Good, some homocoupling |
| 4 | [PdCl₂(CH₃CN)₂]/sXPhos | Phenylacetylene | MeCN/Cs₂CO₃ | 65 | Excellent, minimal homocoupling[1] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Degassed 1,4-Dioxane
-
Degassed deionized water
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask with a septum, then evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol 2: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous, degassed DMF
Procedure:
-
In a glovebox or under a stream of argon, add this compound, Cs₂CO₃, Pd(OAc)₂, and SPhos to an oven-dried Schlenk tube.
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed DMF via syringe, followed by the addition of phenylacetylene.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.[2]
Caption: Competing catalytic cycles for cross-coupling and homocoupling.
References
effect of temperature on the synthesis of 4-Bromo-2-methoxybenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions related to the synthesis of 4-Bromo-2-methoxybenzonitrile, with a specific focus on the impact of temperature on the reaction outcome. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
| Issue | Potential Cause (Temperature-Related) | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Sub-optimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, particularly in nucleophilic aromatic substitution (SNAr) steps. | - For SNAr reactions (e.g., methoxylation of a halogenated precursor): Gradually increase the reaction temperature. For instance, in the synthesis of the related 4-bromo-2-methoxybenzaldehyde from a fluoro-precursor, a temperature of 50°C was found to be effective.[1] Consider starting optimization around this temperature. - For Sandmeyer reaction (cyanation): While the initial diazotization must be kept cold (0-5°C), the subsequent cyanation step may require heating. Optimal temperatures can range from room temperature to 65°C depending on the specific copper catalyst and reagents used.[2] |
| Formation of Impurities/By-products | Excessively high reaction temperature: High temperatures can lead to side reactions, such as the formation of isomeric by-products or decomposition of starting materials and intermediates. | - For bromination steps: To improve regioselectivity and avoid the formation of di-brominated products, consider running the reaction at a lower temperature.[3] - For Sandmeyer reaction (diazotization): It is critical to maintain a low temperature (0-5°C) to prevent the decomposition of the diazonium salt, which can lead to the formation of phenolic impurities and other by-products.[4][5] |
| Incomplete Reaction | Insufficient reaction time at a given temperature: The reaction may not have been allowed to run to completion. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC). - If the reaction is proceeding slowly at a set temperature, consider extending the reaction time before increasing the temperature. In the synthesis of 4-bromo-2-hydroxybenzonitrile, a long reflux time (36 hours) was employed.[6] |
| Poor Selectivity | Incorrect temperature for a specific reaction step: Different steps in a multi-step synthesis may have different optimal temperatures. | - In syntheses involving metal-halogen exchange, low temperatures (e.g., 0°C) are often crucial for achieving high selectivity.[1] - Ensure that the temperature is appropriate for each distinct transformation in the synthetic route. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The optimal temperature depends on the specific synthetic route employed. For a nucleophilic aromatic substitution (SNAr) reaction to introduce the methoxy group, a temperature around 50°C has been shown to be effective in similar syntheses.[1] If a Sandmeyer reaction is used to introduce the nitrile group, the initial diazotization step requires strict temperature control at 0-5°C, while the subsequent cyanation step may be performed at temperatures ranging from room temperature to 65°C.[2][4][5]
Q2: How does temperature affect the purity of the final product?
A2: Temperature significantly impacts purity. Excessively high temperatures can lead to the formation of by-products. For example, in bromination reactions, higher temperatures can reduce regioselectivity.[3] In the Sandmeyer reaction, temperatures above 5°C during diazotization can cause the diazonium salt to decompose, leading to impurities.[4][5]
Q3: My reaction is not going to completion. Should I increase the temperature?
A3: While increasing the temperature can increase the reaction rate, it may also promote the formation of by-products. Before increasing the temperature, confirm that other reaction parameters (e.g., reagent stoichiometry, catalyst activity, reaction time) are optimized. If the reaction is clean but slow, a moderate increase in temperature with careful monitoring is a reasonable approach.
Q4: Can the synthesis be performed at room temperature?
A4: Certain steps, such as the cyanation part of a Sandmeyer reaction, can sometimes be carried out at room temperature.[2] However, other critical steps, like the diazotization, require cooling to 0-5°C.[4][5] Nucleophilic aromatic substitution reactions to introduce the methoxy group typically require heating to proceed at a practical rate.[1]
Data on Temperature Effects in Analogous Reactions
| Reaction Type | Analogous Compound/Precursor | Temperature (°C) | Yield (%) | Notes |
| Nucleophilic Aromatic Substitution (Methoxylation) | 4-Bromo-2-fluorobenzaldehyde | 50 | 57 (overall) | The SNAr reaction was run in methanol with potassium carbonate.[1] |
| Nucleophilic Aromatic Substitution (Hydroxylation) | 4-Bromo-2-fluorobenzonitrile | Reflux (in Acetonitrile) | 81 | Reaction was heated at reflux for 36 hours.[6] |
| Sandmeyer Reaction (Diazotization) | 3-Bromo-4-aminotoluene | 0-5 (273-278 K) | - | Low temperature is critical for the stability of the diazonium salt.[7] |
| Sandmeyer Reaction (Cyanation) | Arenediazonium tetrafluoroborates | 55 | 38-92 | Catalyzed by Cu₂O.[2] |
| Sandmeyer Reaction (Chlorination) | N-(prop-2-yn-1-ylamino) pyridines | 65 | 62 | Copper-catalyzed reaction.[2] |
| Metal-Halogen Exchange | 1,4-Dibromo-2-fluorobenzene | 0 | 74 (intermediate) | Performed to achieve high selectivity.[1] |
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (Hypothetical, based on analogous reactions)
This protocol is based on the synthesis of 4-bromo-2-methoxybenzaldehyde and 4-bromo-2-hydroxybenzonitrile.[1][6]
-
Methoxylation: In a round-bottom flask, dissolve 4-bromo-2-fluorobenzonitrile in methanol.
-
Add a base, such as potassium carbonate.
-
Heat the reaction mixture to approximately 50°C.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Work up the reaction by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis via Sandmeyer Reaction (General Procedure)
This protocol is a generalized procedure based on established methods for Sandmeyer reactions.[7]
-
Diazotization: Dissolve the starting aniline (e.g., 4-amino-2-methoxybenzonitrile) in an acidic solution (e.g., aqueous HCl).
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature between 0-5°C.
-
Stir for an additional 15-30 minutes at 0-5°C.
-
Cyanation: In a separate flask, prepare a solution or suspension of a copper(I) cyanide catalyst.
-
Slowly add the cold diazonium salt solution to the catalyst mixture. The temperature for this step may range from room temperature to 65°C, depending on the specific procedure.
-
Allow the reaction to proceed until nitrogen evolution ceases.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product as needed.
Visualizations
Caption: Logical workflow for the synthesis of this compound highlighting critical temperature control points.
References
- 1. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-BROMO-2-HYDROXYBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Bromo-4-methylbenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst and Ligand Selection for 4-Bromo-2-methoxybenzonitrile Couplings
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-bromo-2-methoxybenzonitrile in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for this compound?
A1: The most common and effective coupling reactions for aryl bromides like this compound are palladium-catalyzed cross-coupling reactions. The two most widely used methods are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1][2][3]
Q2: What makes this compound a potentially challenging substrate?
A2: this compound has an electron-donating methoxy group (-OCH₃) ortho to the nitrile and meta to the bromine. This electron-rich nature can make the oxidative addition step in the catalytic cycle slower compared to electron-deficient aryl halides.[4][5] Careful selection of the catalyst and ligand is crucial to achieve good yields.
Q3: Which palladium precursors are suitable for coupling reactions with this substrate?
A3: Common palladium precursors that are effective for both Suzuki and Buchwald-Hartwig reactions include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[1][6][7] For air-sensitive reactions, pre-catalysts or air-stable Pd(II) sources that are reduced in situ are often preferred.[8][9]
Q4: How do I choose the right ligand for my reaction?
A4: The choice of ligand is critical for a successful coupling reaction. For electron-rich aryl bromides, bulky and electron-rich phosphine ligands are generally recommended as they can facilitate the oxidative addition step.[7]
-
For Suzuki-Miyaura couplings: Ligands like SPhos, XPhos, and dppf are often effective.[10]
-
For Buchwald-Hartwig aminations: Ligands such as BINAP, Xantphos, and BrettPhos are commonly used.[3][11][12]
The optimal ligand may need to be determined empirically through screening.
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure proper handling of air- and moisture-sensitive catalysts and ligands. Use freshly opened reagents or degas the reaction mixture thoroughly. Consider using a pre-catalyst.[8] |
| Poor Ligand Choice | The ligand may not be suitable for the electron-rich substrate. Screen a panel of bulky, electron-donating phosphine ligands. |
| Incorrect Base | The choice and strength of the base are crucial. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[4] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. |
| Low Reaction Temperature | Electron-rich aryl bromides may require higher temperatures to undergo oxidative addition. Gradually increase the reaction temperature, monitoring for decomposition. |
Problem 2: Formation of Side Products (e.g., Dehalogenation)
| Possible Cause | Troubleshooting Step |
| Dehalogenation | This side reaction, where the bromine is replaced by a hydrogen, can be promoted by high temperatures and certain bases.[13] Try lowering the reaction temperature or using a milder base. The choice of phosphine ligand can also influence the rate of dehalogenation.[13] |
| Homocoupling of Boronic Acid (Suzuki) | This occurs when two boronic acid molecules couple with each other. It can be caused by the presence of oxygen or Pd(II) species.[4] Ensure the reaction is thoroughly degassed. |
| Protodeboronation (Suzuki) | The boronic acid is replaced by a proton. Using anhydrous solvents and ensuring the base is sufficiently strong can help mitigate this.[14] |
Quantitative Data Summary
The following tables provide representative data for Suzuki-Miyaura and Buchwald-Hartwig couplings of substrates similar to this compound. Note that optimal conditions for your specific substrate may vary.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Electron-Rich Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | >90 |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ (2) | Dioxane | 80 | 85-95 |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 80-90 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Electron-Rich Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.2) | Toluene | 100 | >90 |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 85-95 |
| BrettPhos Pd G3 (2) | - | K₃PO₄ (2) | t-BuOH | 100 | >90 |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
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Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., toluene and water, 10:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[15]
General Protocol for a Buchwald-Hartwig Amination Reaction
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To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., BINAP, 1.5 mol%).
-
Add the base (e.g., NaOtBu, 1.2 equiv).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under the inert atmosphere, add this compound (1.0 equiv) and the amine coupling partner (1.1 equiv).
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Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
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After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride.
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Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.[6]
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low conversion in coupling reactions.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
solvent effects on the reactivity of 4-Bromo-2-methoxybenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the reactivity of 4-Bromo-2-methoxybenzonitrile, with a specific focus on the influence of solvent choice.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
A1: this compound (CAS No. 330793-38-9) is a white to off-white crystalline powder.[1] Its molecular formula is C8H6BrNO, with a molecular weight of 212.043 g/mol .[1] It is generally insoluble in water but soluble in common organic solvents such as ethanol and dichloromethane.[2] It serves as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to its reactive bromine atom and nitrile group.[1][3]
Q2: Which functional groups on this compound are most reactive?
A2: The primary reactive sites are:
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Aryl Bromide (C-Br bond): This site is highly susceptible to palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, which are essential for forming new carbon-carbon and carbon-heteroatom bonds.[1][3]
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Nitrile Group (C≡N): This group is a versatile functional handle that can be hydrolyzed to form carboxylic acids or amides, or reduced to produce primary amines.[1][3]
Q3: How does the general choice of solvent affect reactions with this substrate?
A3: The solvent plays a critical role in reaction efficiency by affecting reagent solubility, catalyst stability, and the reaction mechanism itself.[4]
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Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can stabilize ionic intermediates, which can accelerate SN1-type reactions.[5][6] However, their ability to solvate nucleophiles can sometimes hinder SN2 reactions.[6][7]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Acetonitrile): These solvents are highly versatile. They can effectively dissolve a wide range of reactants and catalysts.[8] In many cross-coupling reactions, they enhance reaction rates by stabilizing charged transition states.[8][9][10]
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Nonpolar Solvents (e.g., Toluene, Dioxane): These are commonly used in cross-coupling reactions like the Suzuki and Buchwald-Hartwig aminations.[11][12] In some cases, they can be preferable to polar solvents that might displace essential ligands from the catalyst complex.[8]
Troubleshooting Guides by Reaction Type
Suzuki-Miyaura Cross-Coupling
Q: My Suzuki-Miyaura coupling reaction has a low yield. Could the solvent be the issue?
A: Yes, the solvent is a crucial factor. Low yields can often be attributed to poor solvent choice.
-
Issue: Poor solubility of reactants or catalyst.
-
Troubleshooting: Ensure your boronic acid, aryl bromide, and base are soluble in the chosen solvent system. A mixture of an organic solvent with water (e.g., THF/Water, DMF/Water, Dioxane/Water) is often effective for Suzuki couplings as it helps dissolve both the organic substrates and inorganic base.[4][13]
-
Recommendation: A common and effective system for a range of cross-coupling reactions is a mixture of Tetrahydrofuran (THF) and water.[4] For more challenging couplings, a polar aprotic solvent like N,N-Dimethylformamide (DMF) mixed with water can be used.[4]
Q: I am observing significant side reactions, such as hydrodehalogenation. Can the solvent influence this?
A: Yes. Solvents like DMF can sometimes act as a hydrogen source, leading to hydrodehalogenation as a side reaction.[4] If you observe this, consider switching to a different solvent system, such as Toluene/Water or THF/Water, which are less likely to contribute to this side product.
Sonogashira Cross-Coupling
Q: My Sonogashira coupling is very slow or is not proceeding to completion. What solvent should I use?
A: The rate of Sonogashira couplings is highly dependent on the solvent.
-
Issue: Slow reaction kinetics.
-
Troubleshooting: Polar aprotic solvents are known to enhance the rates of Sonogashira reactions.[8] Solvents like DMF and DMSO are excellent choices as their polar nature effectively solvates the reactants and catalyst, promoting favorable interactions.[8][9] DMSO, in particular, has been shown to be highly effective for room-temperature couplings of aryl bromides.[9]
-
Recommendation: Start with DMSO or DMF. If you suspect ligand displacement from the palladium complex is an issue (a phenomenon reported with DMF), a nonpolar solvent like toluene might provide a better yield, although potentially at a slower rate.[8]
Q: I am seeing a lot of alkyne homocoupling (Glaser coupling). How can I minimize this?
A: While primarily influenced by the copper co-catalyst and the presence of oxygen, the solvent and base system can play a role. Running the reaction under strictly anhydrous and anaerobic conditions is crucial.[14] The choice of amine base (often used in excess as a solvent or co-solvent) is also critical.[15][16] Ensure your solvent is thoroughly degassed before use.
Buchwald-Hartwig Amination
Q: I am struggling to couple a primary amine using the Buchwald-Hartwig reaction. What is a good starting solvent?
A: Toluene is a very common and effective solvent for Buchwald-Hartwig aminations.[11] However, for coupling primary amines, which can be challenging, the choice of ligand is often more critical than the solvent. The development of bidentate phosphine ligands (like BINAP and DDPF) was a key breakthrough for enabling the coupling of primary amines.[12]
Q: Can I run this reaction in a more polar solvent?
A: Yes. While toluene and dioxane are common, reactions have been successfully performed in solvents like DMF.[17] In some high-throughput screening studies, DMF was found to be slightly more effective than toluene across a range of substrates.[17] If your starting materials have poor solubility in toluene, switching to DMF or THF may improve results.
Quantitative Data Summary
The following tables summarize the effect of solvents on palladium-catalyzed cross-coupling reactions for substrates analogous to this compound.
Table 1: Solvent Effects on Suzuki-Miyaura Coupling of Aryl Halides
| Solvent System | Base | Catalyst | Yield (%) | Notes |
|---|---|---|---|---|
| DMF/H₂O | K₂CO₃ | Pd@g-C₃N₄/TiO₂ | 91% | Optimal yield for the model reaction of 4-iodoanisole.[18] |
| THF/H₂O | K₂CO₃ | Pd(PPh₃)₄ | Good | A versatile and commonly effective system.[4] |
| Dioxane/H₂O | K₂CO₃ | Pd(PPh₃)₄ | Good | Standard conditions for many Suzuki couplings.[13] |
| Ethanol | K₂CO₃ | Pd@g-C₃N₄/TiO₂ | 75% | The protic nature can facilitate the reaction.[4][18] |
| Toluene | K₂CO₃ | Pd@g-C₃N₄/TiO₂ | 68% | A common nonpolar solvent choice.[18] |
| Acetonitrile | K₂CO₃ | Pd@g-C₃N₄/TiO₂ | 56% | Can influence selectivity in certain substrates.[10][19] |
Table 2: Solvent Effects on Copper-Free Sonogashira Coupling of an Aryl Bromide
| Solvent | Base | Catalyst Precursor | Yield (%) | Notes |
|---|---|---|---|---|
| DMSO | TMP | [DTBNpP]Pd(crotyl)Cl | 100% | The best performing solvent in this screen.[9] |
| 1,4-Dioxane | DABCO | [DTBNpP]Pd(crotyl)Cl | 74% | Good yield observed for a nonpolar solvent.[9] |
| Acetonitrile | DABCO | [DTBNpP]Pd(crotyl)Cl | 62% | Moderate yield with a polar aprotic solvent.[9] |
| THF | DABCO | [DTBNpP]Pd(crotyl)Cl | 62% | Moderate yield.[9] |
| NMP | DABCO | [DTBNpP]Pd(crotyl)Cl | 40% | Poor performance despite being a polar solvent.[9] |
| Methanol / Ethanol | DABCO | [DTBNpP]Pd(crotyl)Cl | <50% | Polar protic solvents performed poorly.[9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.[13]
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and deionized water (e.g., in a 4:1 ratio).[13]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Add water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[13]
Protocol 2: General Procedure for Copper-Free Sonogashira Cross-Coupling
This protocol is based on a room-temperature coupling procedure.[9]
-
Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add this compound (0.5 mmol, 1.0 equiv.), the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%), and anhydrous DMSO (2.5 mL).
-
Reagent Addition: Add the terminal alkyne (0.8 mmol, 1.6 equiv.) and the base (e.g., TMP, 1.0 mmol, 2.0 equiv.) via syringe.
-
Reaction: Stir the reaction at room temperature. The reaction typically proceeds to completion within 2 hours. Monitor progress by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMSO and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.
Visualizations
Caption: General experimental workflow for a Pd-catalyzed cross-coupling reaction.
Caption: Logical relationships between solvent type and reaction outcomes.
References
- 1. innospk.com [innospk.com]
- 2. Benzonitrile, 4-Bromo-2-Methoxy- | Properties, Safety, Uses, Supplier China | Chemical Data & MSDS [nj-finechem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 8. books.lucp.net [books.lucp.net]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Post-Synthesis Purification of 4-Bromo-2-methoxybenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 4-Bromo-2-methoxybenzonitrile after its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered after the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, regioisomers, and byproducts from side reactions. The exact impurity profile will depend on the synthetic route employed. Potential impurities may include:
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Starting Materials: Such as 2-methoxybenzonitrile if the bromination step is incomplete.
-
Regioisomers: Isomeric brominated products, for instance, 2-Bromo-6-methoxybenzonitrile or other positional isomers, depending on the directing effects of the substituents.
-
Over-brominated products: Di- or tri-brominated species if the reaction conditions are too harsh.
-
Hydrolyzed byproducts: Such as 4-Bromo-2-methoxybenzamide or 4-Bromo-2-methoxybenzoic acid if water is present during workup or purification.
-
Residual Solvents: Solvents used in the reaction and purification steps.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of your compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for quantitative analysis of purity and detecting minor impurities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation and identifying impurities if they are present in sufficient quantities (typically >1%).[3][4][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not appropriate for the compound. | Select a more suitable solvent or a solvent mixture. A good solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[6][7] |
| "Oiling out" occurs instead of crystallization. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. Use a seed crystal.[8] |
| Low recovery of the purified product. | Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to minimize solubility. Ensure the filtration apparatus is pre-heated before hot filtration.[8] |
| Colored impurities remain in the final product. | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use the charcoal sparingly as it can also adsorb the desired product.[8][9] |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of the compound from impurities. | The eluent system is not optimal. The column was not packed properly. The column was overloaded with the crude sample. | Perform thin-layer chromatography (TLC) to determine the optimal solvent system that gives good separation (Rf values ideally between 0.2 and 0.5). Ensure the column is packed uniformly without any cracks or air bubbles.[10] The amount of crude material should typically be 1-5% of the weight of the stationary phase. |
| The compound is eluting too quickly. | The eluent is too polar. | Decrease the polarity of the solvent system. For example, increase the proportion of the non-polar solvent (e.g., hexane) relative to the polar solvent (e.g., ethyl acetate). |
| The compound is not eluting from the column. | The eluent is not polar enough. | Increase the polarity of the solvent system. For example, increase the proportion of the polar solvent. |
| Streaking or tailing of bands. | The compound is not sufficiently soluble in the mobile phase. The sample was loaded in a solvent that is too strong. The column is overloaded. | Choose an eluent system in which the compound is more soluble. Dissolve the sample in a minimal amount of a solvent that is the same as or less polar than the mobile phase.[10] Reduce the amount of sample loaded onto the column. |
Data Presentation
The following table summarizes the expected purity improvement of this compound using different purification techniques. The actual results may vary depending on the initial purity and the nature of the impurities.
| Purification Method | Initial Purity (Area % by HPLC) | Final Purity (Area % by HPLC) | Typical Recovery Rate |
| Single Recrystallization | 90-95% | 98-99% | 70-90% |
| Double Recrystallization | 90-95% | >99.5% | 50-80% |
| Flash Column Chromatography | 85-95% | >99% | 80-95% |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and should be determined experimentally. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.
Materials:
-
Crude this compound
-
Recrystallization solvent(s) (e.g., ethanol, water, ethyl acetate, hexane)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.[7]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a boil for a few minutes.[8]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated charcoal.[8]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[8]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Column Chromatography of this compound
This protocol provides a general method for purifying this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation between the desired product and impurities.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.[10]
-
Allow the silica gel to settle, and then add another layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Add the eluent to the column and begin collecting fractions.
-
Maintain a constant flow rate. For flash chromatography, positive pressure can be applied.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to identify which ones contain the purified product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: General workflow from synthesis to purification and analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
reaction monitoring techniques for 4-Bromo-2-methoxybenzonitrile synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals involved in the synthesis of 4-Bromo-2-methoxybenzonitrile (CAS No: 330793-38-9). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during synthesis and reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common synthetic strategies involve either the bromination of a substituted benzonitrile precursor or a Sandmeyer reaction starting from a corresponding aniline.[1] Key routes include the electrophilic bromination of 2-methoxybenzonitrile or the diazotization of 4-bromo-2-methoxyaniline followed by cyanation.[2][3] The choice of route often depends on the availability and cost of starting materials.
Q2: Which analytical techniques are most suitable for monitoring the progress of these reactions?
A2: Reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) for a quick qualitative assessment.[2] For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the final product and key intermediates.[6]
Q3: What are the critical safety precautions to consider during the synthesis?
A3: Both brominating agents (like Br₂) and reagents used in the Sandmeyer reaction (like sodium nitrite and copper cyanide) are highly toxic and should be handled with extreme care in a well-ventilated fume hood. Diazonium salts, which are intermediates in the Sandmeyer reaction, can be explosive when isolated and dry, so they should be prepared at low temperatures (0-5°C) and used immediately in solution.[2][7] Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Q4: How can I purify the final this compound product?
A4: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture.[8] For higher purity, column chromatography on silica gel is an effective method.[9]
Troubleshooting Guides
Route 1: Sandmeyer Reaction of 4-Bromo-2-methoxyaniline
This route involves two main stages: the formation of a diazonium salt from 4-bromo-2-methoxyaniline and its subsequent conversion to the nitrile using a copper(I) cyanide catalyst.[10]
Q: My Sandmeyer reaction yield is very low. What are the most common causes? A: Low yields in Sandmeyer reactions often stem from three primary areas: incomplete diazotization, premature decomposition of the diazonium salt, or issues with the copper(I) cyanide catalyst.[7] Side reactions, such as the formation of phenols, can also significantly reduce the yield of the desired product.
Q: How can I determine if the initial diazotization step is complete? A: A simple and effective method is to use starch-iodide paper. The presence of excess nitrous acid (used for diazotization) will turn the paper blue. A persistent blue color indicates that all the 4-bromo-2-methoxyaniline has been consumed.
Q: My reaction mixture turns dark, and I isolate a phenolic byproduct instead of the nitrile. What went wrong? A: This indicates the decomposition of the diazonium salt. These salts are thermally unstable and must be prepared at low temperatures, typically 0-5°C, and used immediately.[2] Allowing the reaction temperature to rise or delaying the addition of the diazonium salt to the cyanide solution can lead to decomposition.
Q: The final cyanation step is not proceeding to completion. What should I check? A: The activity of the copper(I) cyanide catalyst is crucial.[7] Ensure you are using high-quality, fresh CuCN. The reaction may also be sensitive to pH. Additionally, ensure the temperature for the cyanation step is appropriate; sometimes gentle heating is required after the initial addition.[2]
Route 2: Electrophilic Bromination of 2-Methoxybenzonitrile
This method involves the direct bromination of the 2-methoxybenzonitrile aromatic ring.
Q: I am observing multiple products on my TLC plate, suggesting over-bromination. How can I achieve mono-bromination? A: Over-bromination can be controlled by carefully managing the stoichiometry of the brominating agent (e.g., using just one equivalent of N-Bromosuccinimide or Bromine).[11] Running the reaction at a lower temperature and slowly adding the brominating agent can also improve selectivity.[8] Using a milder brominating agent like NBS instead of elemental bromine can also help.[12]
Q: The bromination reaction is very slow or stalls completely. What can I do? A: The methoxy group is an activating group, but the nitrile group is deactivating. If the reaction is slow, you might consider adding a Lewis acid catalyst like FeBr₃ or AlBr₃, though this can sometimes reduce regioselectivity.[13] Ensure the reaction temperature is adequate, as some brominations require gentle heating.
Q: How can I be sure the bromine has added at the correct position (para to the methoxy group)? A: The directing effects of the substituents (-OCH₃ is ortho, para-directing, and -CN is meta-directing) strongly favor bromination at the 4-position. The identity of the product and its isomeric purity should be confirmed by ¹H and ¹³C NMR spectroscopy.[6] The distinct splitting patterns of the aromatic protons will confirm the substitution pattern.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Sandmeyer Reaction | Electrophilic Bromination |
| Starting Material | 4-Bromo-2-methoxyaniline | 2-Methoxybenzonitrile |
| Key Reagents | NaNO₂, HCl, CuCN/CuBr | Br₂ or NBS, Lewis Acid (optional) |
| Pros | Good for specific isomer synthesis.[14] | More direct route, fewer steps. |
| Cons | Unstable diazonium intermediate[7], use of highly toxic cyanide salts. | Potential for over-bromination[15], may require catalyst. |
Table 2: Typical Reaction Monitoring Parameters
| Technique | Parameter | Starting Material (e.g., 2-Methoxybenzonitrile) | Product (this compound) |
| TLC | Rf Value | ~0.6 | ~0.5 |
| Eluent System | Hexane:Ethyl Acetate (4:1) | Hexane:Ethyl Acetate (4:1) | |
| Visualization | UV light (254 nm) | UV light (254 nm), Potassium Permanganate stain | |
| GC-MS | Retention Time | (Hypothetical) 8.5 min | (Hypothetical) 10.2 min |
| HPLC | Retention Time | (Hypothetical) 5.3 min | (Hypothetical) 7.1 min |
Note: Rf and retention times are illustrative and will vary based on specific conditions.
Experimental Protocols
Protocol 1: Synthesis via Sandmeyer Reaction
Materials:
-
4-Bromo-2-methoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Sodium Cyanide (NaCN) or Copper(I) Cyanide (CuCN)
-
Ice
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Diazotization: Dissolve 4-bromo-2-methoxyaniline (1 equivalent) in concentrated HCl and water. Cool the mixture to 0-5°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5°C.[16] Stir for an additional 20 minutes.
-
Cyanation: In a separate flask, prepare a solution of CuCN (1.2 equivalents) in a suitable solvent or use a CuBr/NaCN mixture.[16] Cool this solution.
-
Reaction: Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (N₂ gas) should be observed. After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or warm gently (e.g., to 50°C) until gas evolution ceases.[2]
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization.
Protocol 2: Synthesis via Electrophilic Bromination
Materials:
-
2-Methoxybenzonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dichloromethane (DCM)
-
Acetic Acid (optional, as catalyst)
-
Water
-
Saturated Sodium Thiosulfate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: Dissolve 2-methoxybenzonitrile (1 equivalent) in acetonitrile or DCM in a round-bottom flask.
-
Bromination: Add NBS (1.05 equivalents) to the solution in portions over 15-20 minutes. If the reaction is slow, a catalytic amount of acetic acid can be added.[12]
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, quench the reaction with water. If elemental bromine was used, first quench with aqueous sodium thiosulfate solution to remove excess bromine. Extract the product with DCM or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After solvent removal, purify the crude product by column chromatography or recrystallization.
Protocol 3: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., ethyl acetate). Use a capillary tube to spot a small amount onto the origin line. Also, spot the starting material and a co-spot (starting material and reaction mixture in the same spot) for comparison.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 4:1 Hexane:Ethyl Acetate). The eluent level must be below the origin line. Cover the chamber and allow the solvent to ascend the plate.[17]
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[18] The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicate reaction progress.
Visualizations
Caption: Experimental workflow for the Sandmeyer synthesis of this compound.
Caption: Experimental workflow for the electrophilic bromination synthesis.
Caption: Troubleshooting decision tree for low yield in the Sandmeyer reaction.
References
- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. ijcr.info [ijcr.info]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. 4-BROMO-2-HYDROXYBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Bromination - Common Conditions [commonorganicchemistry.com]
- 12. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Sandmeyer Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis and Spectroscopic Validation of 4-Bromo-2-methoxybenzonitrile
For researchers and professionals in drug development and organic synthesis, the efficient and reliable production of key chemical intermediates is paramount. 4-Bromo-2-methoxybenzonitrile is a valuable building block, utilized in the synthesis of various pharmaceutical and agrochemical compounds due to its unique arrangement of reactive functional groups.[1] This guide provides a comparative overview of two plausible synthetic routes for this compound and details the spectroscopic methods essential for its structural validation.
Comparison of Synthetic Methodologies
The synthesis of this compound can be approached through several pathways. Here, we compare two common and effective methods: Nucleophilic Aromatic Substitution (SNAr) and the Sandmeyer Reaction. Each method offers distinct advantages and involves different starting materials and reaction conditions.
| Parameter | Method 1: Nucleophilic Aromatic Substitution (SNAr) | Method 2: Sandmeyer Reaction |
| Starting Material | 4-Bromo-2-fluorobenzonitrile | 4-Bromo-2-methoxyaniline |
| Key Transformation | Nucleophilic displacement of fluoride by methoxide | Diazotization of an amino group followed by cyanation |
| Primary Reagents | Sodium methoxide, Methanol | Sodium nitrite, Hydrochloric acid, Copper(I) cyanide |
| Reaction Conditions | Typically requires heating in a polar solvent | Diazotization at low temperatures (0-5 °C), followed by reaction with copper salt |
| Potential Advantages | Often a high-yielding and clean reaction; avoids highly toxic diazonium intermediates. | Utilizes readily available anilines; a classic and well-established method.[1][2] |
| Potential Disadvantages | Availability and cost of the fluorinated starting material. | Diazonium salts can be unstable and potentially explosive; requires careful temperature control. |
| Overall Yield | To be determined experimentally | To be determined experimentally (Typical yields for similar reactions are in the 72-75% range[3]) |
| Purity (Post-Purification) | To be determined experimentally | To be determined experimentally |
Experimental Protocols
Below are detailed experimental protocols for the two proposed synthetic routes.
Method 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This method is adapted from procedures for similar nucleophilic aromatic substitutions on activated aryl fluorides.[4][5]
Materials:
-
4-Bromo-2-fluorobenzonitrile
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous Methanol
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Bromo-2-fluorobenzonitrile (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (1.2-1.5 eq) portion-wise to the solution.
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts and wash with saturated ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel.
Method 2: Synthesis via Sandmeyer Reaction
This protocol is based on the well-established Sandmeyer reaction for converting aromatic amines to nitriles.[6][7] The procedure is adapted from a similar synthesis of 4-Bromo-2-chlorobenzonitrile.[3]
Materials:
-
4-Bromo-2-methoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) (optional, to stabilize CuCN solution)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: Step A: Diazotization
-
In a beaker, dissolve 4-Bromo-2-methoxyaniline (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 15-20 minutes at 0-5 °C.
Step B: Cyanation
-
In a separate, larger flask, prepare a solution of Copper(I) cyanide (1.2 eq) in water (if necessary, with the aid of a minimal amount of KCN). Cool this solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step A to the stirred CuCN solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and extract the product with ethyl acetate (3x).
-
Combine the organic extracts and wash with water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Spectroscopic Validation
The identity and purity of the synthesized this compound must be confirmed using a combination of spectroscopic methods. The following table summarizes the expected spectral features based on its structure and data from similar compounds.[8][9][10]
| Spectroscopic Method | Functional Group / Proton Environment | Expected Observation |
| ¹H NMR | Aromatic H (position 3) | Doublet, δ ≈ 7.2-7.4 ppm |
| Aromatic H (position 5) | Doublet of doublets, δ ≈ 7.1-7.3 ppm | |
| Aromatic H (position 6) | Doublet, δ ≈ 7.5-7.7 ppm | |
| Methoxy Protons (-OCH₃) | Singlet (3H), δ ≈ 3.9-4.0 ppm | |
| ¹³C NMR | Nitrile Carbon (-C≡N) | δ ≈ 117-119 ppm |
| Aromatic C-O | δ ≈ 158-160 ppm | |
| Aromatic C-Br | δ ≈ 115-120 ppm | |
| Other Aromatic Carbons | 4 signals in the range δ ≈ 100-135 ppm | |
| Methoxy Carbon (-OCH₃) | δ ≈ 56-57 ppm | |
| FTIR | Nitrile Stretch (C≡N) | Strong, sharp band at ~2220-2240 cm⁻¹ |
| Aryl-Alkyl Ether Stretch (Ar-O-CH₃) | Strong bands at ~1250 cm⁻¹ (asymmetric) and ~1030 cm⁻¹ (symmetric) | |
| Aromatic C=C Stretch | Medium bands at ~1600 cm⁻¹ and ~1475 cm⁻¹ | |
| C-Br Stretch | Weak to medium band at ~500-600 cm⁻¹ | |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | Isotopic pattern for one bromine atom at m/z 211 and 213 (approx. 1:1 ratio) |
| Key Fragment Ions | [M-CH₃]⁺ (m/z 196/198), [M-OCH₃]⁺ (m/z 180/182), [M-Br]⁺ (m/z 132) |
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and validation processes.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer_reaction [chemeurope.com]
- 3. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 5. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 6. byjus.com [byjus.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. rsc.org [rsc.org]
- 9. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzonitrile, 4-bromo- [webbook.nist.gov]
A Comparative Guide to the ¹H NMR Spectra of 4-Bromo-2-methoxybenzonitrile and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-2-methoxybenzonitrile and a selection of its isomers. Understanding the distinct spectral features of these closely related compounds is crucial for unambiguous structural elucidation and purity assessment in synthetic chemistry and drug discovery. This document presents available experimental data, a standardized protocol for spectral acquisition, and a visual representation of the structural and spectral relationships.
¹H NMR Spectral Data Comparison
The following table summarizes the reported ¹H NMR spectral data for this compound and two of its isomers. The chemical shifts (δ) are reported in parts per million (ppm), followed by the multiplicity (s = singlet, d = doublet, dd = doublet of doublets), the number of protons, and the coupling constants (J) in Hertz (Hz).
| Compound | Structure | Aromatic Protons (δ, multiplicity, J [Hz]) | Methoxy Protons (δ, s) |
| This compound | ![]() | 7.48 (d, 1H, J = 8.4), 7.21 (d, 1H, J = 2.0), 7.15 (dd, 1H, J = 8.4, 2.0) | 3.90 |
| 3-Bromo-4-methoxybenzonitrile | ![]() | 7.82 (d, 1H, J = 2.2), 7.61 (dd, 1H, J = 8.6, 2.2), 6.98 (d, 1H, J = 8.6) | 3.93 |
| 5-Bromo-2-methoxybenzonitrile | ![]() | 7.65 (dd, 1H, J = 8.8, 2.6), 7.60 (d, 1H, J = 2.6), 6.89 (d, 1H, J = 8.8) | 3.88 |
Note: The presented data is compiled from various sources and may have been recorded under slightly different experimental conditions. Direct comparison should be made with caution.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a general methodology for the acquisition of a ¹H NMR spectrum for small organic molecules like the bromo-methoxybenzonitrile isomers.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid spectral artifacts.
2. Instrument Setup (400 MHz NMR Spectrometer):
-
Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. The field homogeneity is then optimized by shimming to achieve sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used for routine ¹H NMR.
-
Temperature: 298 K (25 °C).
-
Spectral Width: A spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) is generally sufficient for most organic compounds.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay (d1): A delay of 1-5 seconds between pulses allows for the relaxation of the nuclei, ensuring accurate integration.
-
Number of Scans: 16 to 64 scans are usually adequate, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
Receiver Gain: The receiver gain should be optimized automatically by the instrument to prevent signal clipping and maximize sensitivity.
-
3. Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integration: The area under each peak is integrated to determine the relative number of protons.
Structural and Spectral Relationships
The following diagram illustrates the structures of the compared isomers and highlights the key differences in their ¹H NMR spectra, particularly in the aromatic region. The distinct substitution patterns lead to unique chemical shifts and coupling patterns for the aromatic protons, allowing for their differentiation.
Caption: Isomeric structures and their distinct ¹H NMR aromatic proton signals.
A Comparative Analysis of the Reactivity of 4-Bromo-2-methoxybenzonitrile and 4-Chloro-2-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Aryl halides, such as 4-Bromo-2-methoxybenzonitrile and 4-Chloro-2-methoxybenzonitrile, are versatile intermediates. Their reactivity in key transformations dictates their utility in drug discovery and development. This guide provides an objective comparison of the reactivity of these two compounds, supported by established chemical principles and illustrative experimental data from analogous systems.
Executive Summary
The primary determinant of reactivity for aryl halides in many common cross-coupling reactions is the carbon-halogen bond strength. The general trend for reactivity is I > Br > Cl.[1] This is a consequence of the bond dissociation energies, where the C-Br bond is weaker than the C-Cl bond, facilitating reactions where cleavage of this bond is part of the rate-determining step, such as the oxidative addition in palladium-catalyzed cross-coupling reactions.[1]
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the trend is often reversed (F > Cl > Br > I).[2] This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, which is influenced by the electronegativity of the halogen, rather than the ease of C-X bond cleavage.[2]
Based on these principles, This compound is expected to be more reactive in palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, while 4-Chloro-2-methoxybenzonitrile may exhibit comparable or slightly higher reactivity in nucleophilic aromatic substitution reactions under specific conditions.
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[3] The catalytic cycle typically involves the oxidative addition of the aryl halide to a palladium(0) complex, which is often the rate-limiting step.[4] The weaker C-Br bond in this compound leads to a lower activation energy for this step compared to the C-Cl bond in 4-Chloro-2-methoxybenzonitrile, resulting in faster reaction rates and often higher yields under identical conditions.[1]
Table 1: Illustrative Yields in Suzuki-Miyaura Coupling of Analogous Aryl Halides
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 4-Chlorobenzonitrile | Phenylboronic acid | Pd-PEPPSI-CMP (0.5 mol%) | K₂CO₃ | Methanol | 12 | 92 |
| 4-Bromobenzonitrile | 4-Formylphenylboronic acid | LaF₃·Pd nanocatalyst | K₂CO₃ | Water | - | 97 |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another critical transformation for the functionalization of aromatic rings.[6] The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[7]
The rate of an SNAr reaction is influenced by the ability of the leaving group to stabilize the intermediate and its ability to be expelled. The electronegativity of the halogen plays a significant role in the first, rate-determining step of nucleophilic attack. The unusual reactivity order of F > Cl > Br > I is attributed to the stabilizing effect of the more electronegative halogens on the intermediate carbanion.[2] Therefore, 4-Chloro-2-methoxybenzonitrile may react faster than its bromo counterpart in SNAr reactions, although the difference might not be as pronounced as in cross-coupling reactions.
Experimental Protocols
Below are generalized experimental protocols for comparing the reactivity of this compound and 4-Chloro-2-methoxybenzonitrile.
Protocol 1: Comparative Suzuki-Miyaura Coupling
Objective: To compare the reaction rate and yield of this compound and 4-Chloro-2-methoxybenzonitrile in a Suzuki-Miyaura coupling reaction with phenylboronic acid.
Materials:
-
This compound
-
4-Chloro-2-methoxybenzonitrile
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To two separate, dry Schlenk flasks under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 0.02 equiv), and SPhos (0.04 mmol, 0.04 equiv).
-
Seal the flasks and perform at least three vacuum/backfill cycles with the inert gas.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to each flask via syringe.
-
Heat the reaction mixtures to 80 °C and monitor the progress of each reaction by TLC or GC-MS at regular time intervals (e.g., every hour).
-
Upon completion (or after a set time, e.g., 12 hours), cool the mixtures to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by flash column chromatography and determine the isolated yields.
Protocol 2: Comparative Nucleophilic Aromatic Substitution
Objective: To compare the reaction rate of this compound and 4-Chloro-2-methoxybenzonitrile in a nucleophilic aromatic substitution reaction with piperidine.
Materials:
-
This compound
-
4-Chloro-2-methoxybenzonitrile
-
Piperidine
-
Anhydrous Toluene
-
Internal standard (e.g., dodecane)
Procedure:
-
Prepare stock solutions of each aryl halide (e.g., 0.1 M) and piperidine (e.g., 1.0 M) in anhydrous toluene. Also, prepare a stock solution of the internal standard.
-
In two separate reaction vessels, combine the aryl halide solution (1.0 mmol) and the internal standard.
-
Initiate the reactions by adding the piperidine solution (2.0 mmol, 2.0 equiv) to each vessel at a constant temperature (e.g., 100 °C).
-
At regular time intervals, withdraw aliquots from each reaction mixture and quench them by diluting with a known volume of a suitable solvent (e.g., cold acetonitrile).
-
Analyze the quenched samples by GC-MS to determine the consumption of the starting material and the formation of the product relative to the internal standard.
-
Plot the concentration of the starting material versus time to determine the reaction rates.
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate a typical Suzuki-Miyaura catalytic cycle and a generalized experimental workflow for comparing the reactivity of the two compounds.
Caption: Suzuki-Miyaura Catalytic Cycle.
Caption: Experimental Workflow for Comparison.
Conclusion
References
A Comparative Analysis of 4-Bromo-2-methoxybenzonitrile and 4-Bromo-2-fluorobenzonitrile for Researchers and Drug Development Professionals
In the landscape of organic synthesis, the selection of appropriate building blocks is paramount to the successful development of complex molecules, particularly in the pharmaceutical and agrochemical industries. Among the vast array of available intermediates, substituted bromobenzonitriles are of significant interest due to their versatile reactivity. This guide provides a detailed comparative analysis of two such compounds: 4-Bromo-2-methoxybenzonitrile and 4-Bromo-2-fluorobenzonitrile. We will delve into their physicochemical properties, spectroscopic signatures, and reactivity profiles, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound and 4-Bromo-2-fluorobenzonitrile is presented below. These properties are crucial for determining appropriate reaction conditions, purification methods, and storage requirements.
| Property | This compound | 4-Bromo-2-fluorobenzonitrile |
| CAS Number | 330793-38-9 | 105942-08-3 |
| Molecular Formula | C₈H₆BrNO | C₇H₃BrFN |
| Molecular Weight | 212.04 g/mol | 200.01 g/mol |
| Appearance | White to off-white crystalline powder | White to light brown crystalline powder or chunks |
| Melting Point | 48 - 52 °C | 69 - 72 °C |
| Boiling Point | 289.1 ± 20.0 °C at 760 mmHg | 238 - 239 °C at 760 mmHg |
| Solubility | Soluble in common organic solvents like ethanol and dichloromethane; insoluble in water. | Soluble in DMSO and THF; slightly soluble in ethanol; insoluble in water.[1] |
Spectroscopic Data: A Comparative Overview
Spectroscopic analysis is fundamental for the characterization of organic compounds. Below is a comparison of available Nuclear Magnetic Resonance (NMR) and Infrared (IR) data for the two benzonitriles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This compound:
-
¹H NMR (CDCl₃): Chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing nitrile and bromine groups. The aromatic protons would be expected to appear in the range of δ 6.8-7.5 ppm. The methoxy protons will present as a singlet around δ 3.8-4.0 ppm.
-
¹³C NMR (CDCl₃): The carbon of the nitrile group typically appears around δ 118-120 ppm. The aromatic carbons' chemical shifts will be varied due to the different electronic effects of the substituents. The methoxy carbon will be observed around δ 55-60 ppm.
4-Bromo-2-fluorobenzonitrile:
-
¹H NMR (CDCl₃): The strong electronegativity of the fluorine atom will influence the chemical shifts of the adjacent aromatic protons. The aromatic signals are expected in the δ 7.2-7.8 ppm region.
-
¹³C NMR (CDCl₃): The nitrile carbon will have a chemical shift in a similar range to its methoxy counterpart. The aromatic carbons will show characteristic C-F coupling constants, which is a key distinguishing feature.
Infrared (IR) Spectroscopy
The IR spectra of both compounds will exhibit characteristic absorption bands.
| Functional Group | This compound | 4-Bromo-2-fluorobenzonitrile |
| C≡N (Nitrile) | ~2220-2230 cm⁻¹ (strong, sharp) | ~2225-2235 cm⁻¹ (strong, sharp) |
| C-Br Stretch | ~690-515 cm⁻¹ | ~690-515 cm⁻¹ |
| C-O (Methoxy) | ~1250 cm⁻¹ (asymmetric stretch), ~1025 cm⁻¹ (symmetric stretch) | N/A |
| C-F Stretch | N/A | ~1200-1100 cm⁻¹ |
| Aromatic C-H | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| Aromatic C=C | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ |
Reactivity Analysis: Electronic Effects and Synthetic Applications
The primary difference in reactivity between this compound and 4-Bromo-2-fluorobenzonitrile stems from the electronic nature of the methoxy (-OCH₃) and fluoro (-F) substituents.
The methoxy group is an activating group due to its +M (mesomeric) effect, donating electron density to the aromatic ring. This can influence the regioselectivity of electrophilic aromatic substitution, although the primary utility of these compounds is in cross-coupling reactions.
The fluoro group , on the other hand, is a deactivating group due to its strong -I (inductive) effect, yet it is ortho, para-directing in electrophilic substitutions due to its +M effect. In the context of nucleophilic aromatic substitution (SNAr), the presence of a fluorine atom can activate the ring towards attack, especially when there are other electron-withdrawing groups present.[2]
Both molecules are excellent substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, owing to the presence of the bromine atom. These reactions are pivotal in the synthesis of biaryl compounds and arylamines, which are common motifs in pharmaceuticals.
Logical Workflow for Reagent Selection
The choice between this compound and 4-Bromo-2-fluorobenzonitrile will largely depend on the desired final product and the subsequent synthetic steps.
Caption: Decision workflow for selecting between the two benzonitrile derivatives.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for common and crucial transformations involving these substrates.
Suzuki-Miyaura Coupling: Synthesis of a Biaryl Compound
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.
Materials:
-
4-Bromo-2-substituted-benzonitrile (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add the 4-bromo-2-substituted-benzonitrile, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir vigorously for 8-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Outcome: While direct comparative yields are not available, both substrates are expected to perform well in Suzuki-Miyaura couplings. The electronic differences between the methoxy and fluoro groups may lead to slight variations in reaction kinetics and optimal conditions. For instance, the electron-rich nature of the methoxy-substituted compound might slightly accelerate the oxidative addition step.
Buchwald-Hartwig Amination: Synthesis of an Arylamine
This protocol provides a general method for the C-N bond formation between an aryl bromide and an amine.
Materials:
-
4-Bromo-2-substituted-benzonitrile (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst, phosphine ligand, and base.
-
Add the 4-bromo-2-substituted-benzonitrile and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute the mixture with an organic solvent and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Expected Outcome: Both substrates are suitable for Buchwald-Hartwig amination. The steric and electronic properties of the ortho-substituent can influence the efficiency of the reaction, potentially requiring optimization of the ligand and reaction conditions for each substrate.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a cross-coupling reaction using either of the title compounds.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
Both this compound and 4-Bromo-2-fluorobenzonitrile are valuable and versatile intermediates in organic synthesis. The choice between them should be guided by the specific requirements of the target molecule.
-
This compound is ideal when a methoxy group is desired in the final structure, leveraging its electron-donating properties.
-
4-Bromo-2-fluorobenzonitrile is the reagent of choice when a fluorine atom is required, or if the 2-position is targeted for subsequent nucleophilic aromatic substitution.
While both compounds are adept in key cross-coupling reactions, researchers should be mindful that the differing electronic and steric environments imparted by the methoxy and fluoro groups may necessitate optimization of reaction conditions to achieve maximum yields. The provided protocols serve as a robust starting point for the application of these important building blocks in the synthesis of novel compounds for drug discovery and materials science.
References
A Comparative Benchmarking Guide to the Synthesis of 4-Bromo-2-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct synthetic protocols for the preparation of 4-Bromo-2-methoxybenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries. The protocols are evaluated based on their reported yields, starting materials, and reaction steps. Detailed experimental procedures are provided for reproducibility, and all quantitative data is summarized for ease of comparison.
Performance Comparison of Synthesis Protocols
The two primary routes for the synthesis of this compound benchmarked in this guide are:
-
Protocol 1: Two-Step Synthesis via Hydroxybenzonitrile Intermediate. This pathway involves the initial synthesis of 4-bromo-2-hydroxybenzonitrile followed by O-methylation.
-
Protocol 2: Two-Step Synthesis via Sandmeyer Reaction. This route begins with the bromination of 2-methoxyaniline, followed by a Sandmeyer reaction to introduce the nitrile functionality.
The following table summarizes the key quantitative data for each protocol.
| Parameter | Protocol 1: Via Hydroxybenzonitrile Intermediate | Protocol 2: Via Sandmeyer Reaction |
| Starting Materials | 2-Fluoro-5-bromobenzonitrile | 2-Methoxyaniline |
| Key Intermediates | 4-Bromo-2-hydroxybenzonitrile | 4-Bromo-2-methoxyaniline |
| Overall Reaction Steps | 2 | 2 |
| Step 1 Yield | 81% (Synthesis of 4-bromo-2-hydroxybenzonitrile)[1][2] | 96% (Synthesis of 4-bromo-2-methoxyaniline)[3] |
| Step 2 Yield | Estimated ~90% (Methylation) | Estimated 52-93% (Sandmeyer Cyanation)[4] |
| Overall Estimated Yield | ~73% | ~49-89% |
| Primary Reagents | Potassium Acetate, 18-Crown-6, NaOH, Methylating Agent (e.g., Dimethyl Sulfate) | 2,4,4,6-Tetrabromo-2,5-cyclohexadienone, NaNO₂, CuCN |
Experimental Methodologies
Protocol 1: Synthesis via Hydroxybenzonitrile Intermediate
This protocol proceeds in two distinct experimental stages.
Step 1: Synthesis of 4-Bromo-2-hydroxybenzonitrile [1][2]
A mixture of 2-fluoro-5-bromobenzonitrile (30 g, 152.3 mmol), potassium acetate (222.4 g, 228.5 mmol), and 18-crown-6 ether (60.4 g, 228.5 mmol) in acetonitrile (400 mL) is heated at reflux for 36 hours. After cooling to room temperature, a 2.5 N NaOH solution (200 mL) is added, and the mixture is stirred overnight. The reaction mixture is then extracted with diethyl ether, and the organic layer is discarded. The aqueous layer is acidified with 6 N HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield 4-bromo-2-hydroxybenzonitrile as a light yellow foam (24.45 g, 81% yield).
Step 2: O-Methylation of 4-Bromo-2-hydroxybenzonitrile
To a solution of 4-bromo-2-hydroxybenzonitrile in a suitable solvent such as acetone or DMF, is added a base, typically potassium carbonate. A methylating agent, such as dimethyl sulfate or methyl iodide, is then added, and the reaction mixture is stirred at room temperature or gentle heating until completion. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford this compound. While a specific yield for this reaction on 4-bromo-2-hydroxybenzonitrile is not explicitly reported in the searched literature, O-methylation of similar phenolic compounds typically proceeds in high yield, often around 90%.
Protocol 2: Synthesis via Sandmeyer Reaction
This protocol also consists of two main experimental steps.
Step 1: Synthesis of 4-Bromo-2-methoxyaniline [3]
2-Methoxyaniline (15 g, 0.122 mol) is dissolved in 250 ml of methylene chloride and the solution is cooled to -10°C. 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (50 g, 0.122 mol) is added slowly, maintaining the temperature below -5°C. The reaction is allowed to warm to room temperature and then washed sequentially with 2N sodium hydroxide (2 x 75 ml) and water (2 x 25 ml). The organic layer is dried over magnesium sulfate and evaporated to dryness. The product is purified by silica gel column chromatography, eluting with methylene chloride, to give 4-bromo-2-methoxyaniline (23.68 g, 96% yield).
Step 2: Sandmeyer Cyanation of 4-Bromo-2-methoxyaniline
4-Bromo-2-methoxyaniline is diazotized by treatment with an aqueous solution of sodium nitrite in the presence of a strong acid, such as hydrochloric or sulfuric acid, at a low temperature (0-5 °C). The resulting diazonium salt solution is then slowly added to a solution of copper(I) cyanide in the presence of potassium cyanide. The reaction mixture is typically heated to facilitate the substitution of the diazonium group with the nitrile group. Upon completion of the reaction, the mixture is worked up by extraction with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which is then purified by column chromatography or recrystallization to yield this compound. The yields for Sandmeyer cyanation reactions can vary widely depending on the substrate and specific reaction conditions, but literature suggests a range of 52-93% for copper-catalyzed methods[4].
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two benchmarked synthesis protocols.
References
A Comparative Guide to the Structural Elucidation of 4-Bromo-2-methoxybenzonitrile and Its Analogs
For researchers and professionals in drug development, the precise structural characterization of novel compounds is paramount. This guide provides a comparative analysis of the spectroscopic and physical properties of 4-Bromo-2-methoxybenzonitrile and related derivatives. By presenting key experimental data and standardized protocols, this document aims to facilitate the identification and characterization of this important class of molecules, which are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3]
Comparative Spectroscopic and Physical Data
The following table summarizes the key physical and spectroscopic data for this compound and a selection of its structural analogs. These comparisons are crucial for understanding the influence of various substituents on the physicochemical properties of the benzonitrile scaffold.
| Property | This compound | 4-Bromo-2-fluorobenzonitrile | 2-Methoxybenzonitrile | 4-Bromobenzonitrile |
| Molecular Formula | C₈H₆BrNO[2] | C₇H₃BrFN[4] | C₈H₇NO[5] | C₇H₄BrN[6] |
| Molecular Weight | 212.04 g/mol [2][3] | 200.01 g/mol [4] | 133.15 g/mol [5] | 182.02 g/mol [6] |
| Appearance | White to off-white crystalline powder[2] | Not specified | Not specified | Not specified |
| Boiling Point | 289.1±20.0 °C at 760 mmHg[2] | Not specified | Not specified | Not specified |
| ¹H NMR (CDCl₃, δ ppm) | Not available | Not available | Aromatic protons and a singlet for the methoxy group protons are expected.[5][7] | Not available |
| ¹³C NMR | Not available | Not available | Expected signals for aromatic carbons, the nitrile carbon, and the methoxy carbon.[7] | Not available |
| Mass Spec (m/z) | Not available | Key fragments at 199, 201, 120 (GC-MS)[4] | Not available | Not available |
| IR (cm⁻¹) | Not available | KBr technique used[4] | Not available | Solution in CCl₄ and CS₂[6] |
Experimental Protocols for Structural Elucidation
The structural confirmation of a novel this compound derivative typically involves a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire a proton NMR spectrum to identify the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number and chemical environment of the carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): If the structure is complex, 2D NMR experiments can be performed to establish connectivity between protons and carbons.
-
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to deduce the substitution pattern on the aromatic ring.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, Gas Chromatography-Mass Spectrometry - GC-MS). Acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion peak (M+) to confirm the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be visible in the molecular ion peak. Analyze the fragmentation pattern to gain further structural information.
X-ray Crystallography
-
Objective: To determine the three-dimensional structure of the molecule in the solid state.
-
Sample Preparation: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound.
-
Data Acquisition: Mount a single crystal on the diffractometer. Collect the diffraction data, which involves measuring the intensities of the diffracted X-rays.
-
Data Processing and Structure Refinement: Process the collected data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.[8]
Visualizing Methodologies and Relationships
To clarify the process of structural elucidation and the relationships between the compared compounds, the following diagrams are provided.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Benzonitrile, 4-bromo- [webbook.nist.gov]
- 7. 2-Methoxybenzonitrile(6609-56-9) 1H NMR [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of Biologically Active Compounds Derived from 4-Bromo-2-methoxybenzonitrile: A Review of Available Research
While the direct synthesis and comparative biological evaluation of a series of compounds from 4-Bromo-2-methoxybenzonitrile is not documented, the broader classes of molecules to which its derivatives would belong have shown significant promise in various therapeutic areas. Research into structurally related brominated benzonitriles, bromophenols, and other aromatic compounds containing bromo and methoxy functionalities has indicated potential for anticancer and antimicrobial activities.
Insights from Structurally Related Compounds
Studies on various brominated and methoxylated aromatic compounds offer a glimpse into the potential biological activities that derivatives of this compound might exhibit.
Anticancer Potential
Research into bromophenol derivatives has identified compounds with notable antioxidant and anticancer properties.[2] For instance, certain synthesized methylated and acetylated bromophenols have demonstrated the ability to mitigate oxidative stress and induce apoptosis in cancer cell lines. While not directly derived from this compound, these findings suggest that the presence of bromine and methoxy groups on a benzene ring can contribute to cytotoxic activity against cancer cells.
Furthermore, the benzonitrile moiety is a feature of various kinase inhibitors, a class of targeted cancer therapeutics. The synthesis of novel kinase inhibitors often involves scaffolds that could potentially be constructed using this compound as a starting block. The general workflow for synthesizing such inhibitors often involves cross-coupling reactions to build more complex molecular architectures.
Antimicrobial Activity
The inclusion of bromine atoms in flavonoid derivatives has been shown to influence their antimicrobial properties.[3] Studies have demonstrated that certain brominated flavonoids exhibit inhibitory effects against pathogenic bacteria. This suggests that incorporating the 4-bromo-2-methoxybenzoyl moiety into various molecular scaffolds could be a strategy for developing new antimicrobial agents.
Experimental Design for Future Studies
To address the current knowledge gap, a focused research program would be required. The following outlines a potential experimental workflow for synthesizing and evaluating a novel series of compounds derived from this compound.
General Synthetic Workflow
A logical first step would be the chemical modification of the nitrile or the aromatic ring of this compound. For example, the nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further derivatization. Alternatively, the bromine atom could be utilized in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) to introduce a variety of substituents.
Caption: Synthetic workflow for generating derivatives.
Biological Screening Protocol
A primary screen of the synthesized compounds would typically involve in vitro assays to determine their biological activity. For anticancer evaluation, a panel of cancer cell lines would be treated with varying concentrations of the compounds to determine the half-maximal inhibitory concentration (IC50). For antimicrobial testing, minimum inhibitory concentration (MIC) assays would be performed against a panel of pathogenic bacteria and fungi.
Caption: Workflow for biological activity screening.
References
Comparative Analysis of Synthetic Methodologies for 4-Bromo-2-methoxybenzonitrile: A Guide to Byproduct Formation
For researchers, scientists, and drug development professionals, the synthesis of key intermediates such as 4-Bromo-2-methoxybenzonitrile requires a thorough understanding of not only the primary reaction pathway but also the formation of byproducts that can impact purity, yield, and downstream applications. This guide provides a comparative analysis of two primary synthetic routes to this compound, with a focus on the identification and management of associated byproducts, supported by experimental data and detailed protocols.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The efficiency and purity of its synthesis are critical for the successful development of novel compounds. This guide explores two common synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Electrophilic Bromination. A detailed analysis of the byproducts inherent to each method is presented to aid in the selection of the most appropriate synthetic route and to inform purification strategies.
Method 1: Nucleophilic Aromatic Substitution (SNAr) of 4-Bromo-2-fluorobenzonitrile
This two-step method involves the initial synthesis of 4-bromo-2-fluorobenzonitrile followed by a nucleophilic aromatic substitution with sodium methoxide.
Experimental Protocol
Step 1: Synthesis of 4-Bromo-2-fluorobenzonitrile
A solution of 2-fluorobenzonitrile (1.0 eq) in a suitable solvent is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction mixture is stirred at a controlled temperature until completion, monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the crude product is extracted. Purification by column chromatography or recrystallization yields 4-bromo-2-fluorobenzonitrile.
Step 2: Synthesis of this compound
To a solution of 4-bromo-2-fluorobenzonitrile (1.0 eq) in an anhydrous solvent like methanol or tetrahydrofuran (THF), sodium methoxide (1.1-1.5 eq) is added portion-wise at room temperature. The reaction is stirred for a specified time, again monitored by TLC. The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified.
Byproduct Analysis
The primary byproducts in this method are related to the reactivity of the nucleophile and potential side reactions.
| Byproduct Name | Byproduct Structure | Formation Pathway | Typical Quantity |
| 4-Bromo-2-hydroxybenzonitrile | C₇H₄BrNO | Hydrolysis of the starting material or product by residual water. | Low |
| 4-Bromo-2-methoxybenzamide | C₈H₈BrNO₂ | Hydrolysis of the nitrile group under basic conditions. | Low to Moderate |
| Unreacted 4-Bromo-2-fluorobenzonitrile | C₇H₃BrFN | Incomplete reaction. | Variable |
Table 1. Byproducts in the Nucleophilic Aromatic Substitution Synthesis of this compound.
The formation of 4-bromo-2-hydroxybenzonitrile can occur if there is moisture present in the reaction. The use of anhydrous solvents and reagents is crucial to minimize this impurity. The hydrolysis of the nitrile group to the corresponding amide is a more common byproduct, particularly with prolonged reaction times or excess base. Careful monitoring of the reaction progress is essential to optimize the yield of the desired product and minimize amide formation.
Method 2: Electrophilic Bromination of 2-Methoxybenzonitrile
This method involves the direct bromination of commercially available 2-methoxybenzonitrile. The key challenge in this approach is controlling the regioselectivity of the bromination.
Experimental Protocol
2-Methoxybenzonitrile (1.0 eq) is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent. A brominating agent, for example, a solution of bromine in acetic acid or N-bromosuccinimide, is added dropwise at a controlled temperature, often at or below room temperature. The reaction is monitored by gas chromatography (GC) or TLC. After the reaction is complete, the mixture is poured into water, and the product is extracted. The organic layer is washed to remove acid and unreacted bromine, then dried and concentrated. The resulting crude product is a mixture of isomers that requires careful purification.
Byproduct Analysis
The primary byproducts of this method are isomeric brominated compounds due to the directing effects of the methoxy and cyano groups. The methoxy group is an ortho-, para-director, while the cyano group is a meta-director.
| Byproduct Name | Byproduct Structure | Formation Pathway | Typical Quantity |
| 3-Bromo-2-methoxybenzonitrile | C₈H₆BrNO | Electrophilic bromination at the position ortho to the methoxy group and meta to the cyano group. | Moderate |
| 5-Bromo-2-methoxybenzonitrile | C₈H₆BrNO | Electrophilic bromination at the position para to the methoxy group. | Moderate to High |
| Dibrominated products | C₈H₅Br₂NO | Over-bromination of the starting material or product. | Low to Moderate |
Table 2. Byproducts in the Electrophilic Bromination Synthesis of 2-Methoxybenzonitrile.
The formation of a mixture of isomers is the main drawback of this method. The ratio of the isomers depends on the reaction conditions, including the solvent, temperature, and brominating agent used. The separation of these isomers can be challenging due to their similar physical properties, often requiring careful column chromatography.
Comparison of Synthetic Methods
| Feature | Nucleophilic Aromatic Substitution | Electrophilic Bromination |
| Starting Materials | 2-Fluorobenzonitrile | 2-Methoxybenzonitrile |
| Reagents | N-Bromosuccinimide, Sodium methoxide | Bromine or N-Bromosuccinimide |
| Selectivity | High | Low to Moderate |
| Major Byproducts | Hydrolysis products, unreacted starting material | Isomeric bromo-compounds, dibrominated products |
| Purification | Generally straightforward (crystallization or column chromatography) | Challenging separation of isomers |
| Overall Yield | Moderate to High | Variable, dependent on isomer separation |
Table 3. Comparison of Synthetic Routes to this compound.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the synthetic pathways and the relationship between reactants, intermediates, and byproducts, the following diagrams are provided.
Caption: SNAr Synthesis Workflow and Byproducts.
Caption: Electrophilic Bromination Workflow and Byproducts.
Conclusion
The choice of synthetic method for this compound has significant implications for the byproduct profile and the required purification strategy. The Nucleophilic Aromatic Substitution route offers higher selectivity and more predictable byproducts, which are generally easier to remove. In contrast, the Electrophilic Bromination method is more direct but suffers from a lack of regioselectivity, leading to a complex mixture of isomers that necessitates more rigorous purification. For applications requiring high purity, the SNAr method is generally the preferred route, despite being a two-step process. A thorough understanding of the potential byproducts for each method allows for the development of robust and efficient synthetic and purification protocols.
A Comparative Spectroscopic Analysis of 4-Bromo-2-methoxybenzonitrile and 3-Bromo-4-methoxybenzonitrile
For Immediate Release
This guide provides a detailed spectroscopic comparison of two isomeric compounds: 4-Bromo-2-methoxybenzonitrile and 3-Bromo-4-methoxybenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document outlines the key differentiators in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and data visualizations to aid in unambiguous identification.
Introduction
This compound (CAS No. 330793-38-9) and 3-Bromo-4-methoxybenzonitrile (CAS No. 117572-79-9) are structural isomers with the same molecular formula (C₈H₆BrNO) and molecular weight (212.04 g/mol ).[1] Despite their similarities, the different substitution patterns on the benzene ring lead to distinct spectroscopic signatures. Accurate characterization is crucial as these differences in structure can impart varied chemical reactivity and biological activity, making their differentiation a critical step in synthetic and medicinal chemistry.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for distinguishing between these two isomers. The chemical shifts and, more importantly, the coupling patterns of the aromatic protons are unique to each substitution pattern.
Table 1: ¹H NMR Data Comparison (CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -OCH₃ | ~3.9 | Singlet | N/A |
| H-3 | ~7.2 | Doublet of Doublets | ortho (~8.5), meta (~2.0) | |
| H-5 | ~7.1 | Doublet | ortho (~8.5) | |
| H-6 | ~7.3 | Doublet | meta (~2.0) | |
| 3-Bromo-4-methoxybenzonitrile | -OCH₃ | ~3.9 | Singlet | N/A |
| H-2 | ~7.8 | Doublet | meta (~2.2) | |
| H-5 | ~6.9 | Doublet | ortho (~8.6) | |
| H-6 | ~7.6 | Doublet of Doublets | ortho (~8.6), meta (~2.2) |
Note: The chemical shifts are approximate and can vary based on solvent and concentration. The key differentiator is the multiplicity and coupling constants.
The distinct arrangement of substituents results in different spin-spin coupling between the aromatic protons. In this compound, the protons exhibit a clear set of ortho and meta couplings. In contrast, 3-Bromo-4-methoxybenzonitrile displays a different set of couplings, which is readily distinguishable.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides further evidence for the isomeric structures by revealing the chemical environment of each carbon atom. The electronic effects of the bromo, methoxy, and nitrile groups influence the chemical shifts of the aromatic carbons differently in each isomer.
Table 2: ¹³C NMR Data Comparison (CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C1 (-CN) | ~103 |
| C2 (-OCH₃) | ~160 | |
| C3 | ~115 | |
| C4 (-Br) | ~118 | |
| C5 | ~128 | |
| C6 | ~135 | |
| -OCH₃ | ~56 | |
| -CN | ~117 | |
| 3-Bromo-4-methoxybenzonitrile | C1 (-CN) | ~105 |
| C2 | ~136 | |
| C3 (-Br) | ~112 | |
| C4 (-OCH₃) | ~159 | |
| C5 | ~112 | |
| C6 | ~133 | |
| -OCH₃ | ~56 | |
| -CN | ~118 |
Note: These are predicted chemical shifts and may vary from experimental values. The relative positions of the quaternary carbon signals (C-Br, C-OCH₃, C-CN) are key distinguishing features.
Infrared (IR) Spectroscopy
The IR spectra of both isomers are dominated by a strong, sharp absorption band for the nitrile (C≡N) stretch. While many absorptions are similar, subtle differences in the fingerprint region, particularly the C-H out-of-plane bending modes, can be used for differentiation.
Table 3: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Appearance | Compound |
| Aromatic C-H Stretch | 3100-3000 | Medium | Both |
| Aliphatic C-H Stretch (-OCH₃) | 2950-2850 | Medium | Both |
| Nitrile (C≡N) Stretch | ~2230 | Strong, Sharp | Both |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Both |
| Asymmetric C-O-C Stretch | ~1250 | Strong | Both |
| Symmetric C-O-C Stretch | ~1030 | Strong | Both |
| C-H Out-of-Plane Bending | 900-675 | Strong | Varies with substitution pattern |
The primary difference lies in the pattern of absorption in the 900-675 cm⁻¹ region, which is characteristic of the aromatic substitution pattern.
Mass Spectrometry (MS)
Both isomers will exhibit a characteristic molecular ion peak pattern due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[2] This results in two peaks of almost equal intensity for the molecular ion (M⁺) and any bromine-containing fragments, at m/z values corresponding to the ⁷⁹Br isotope (M) and the ⁸¹Br isotope (M+2).
Table 4: Mass Spectrometry Data
| Parameter | Value | Compound |
| Molecular Formula | C₈H₆BrNO | Both |
| Molecular Weight | 212.04 | Both |
| Nominal Mass (M⁺ for ⁷⁹Br) | 211 | Both |
| Nominal Mass (M⁺ for ⁸¹Br) | 213 | Both |
| Key Fragmentation | Loss of ·CH₃, ·OCH₃, Br·, CO | Both |
While the molecular ion pattern will be identical, the relative abundances of fragment ions may differ slightly due to the varied stability of the intermediate cations formed upon fragmentation, reflecting the different substituent positions.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a systematic approach to distinguishing between the two isomers using the spectroscopic data discussed.
Caption: Workflow for isomer identification.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, with complete proton decoupling.[3]
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm for ¹H and ¹³C).
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
-
Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).[4]
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar DB-5ms column). Use a temperature program to separate the components, for example, starting at 50°C and ramping to 250°C at 10°C/min.
-
Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peaks (M and M+2) and the fragmentation pattern to confirm the molecular weight and gain further structural information.
References
Safety Operating Guide
Proper Disposal of 4-Bromo-2-methoxybenzonitrile: A Step-by-Step Guide for Laboratory Professionals
Researchers and scientists handling 4-Bromo-2-methoxybenzonitrile must adhere to stringent disposal protocols to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound, minimizing risks within the laboratory and during waste transfer.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance, and appropriate precautions must be taken during handling and disposal.[1][2] The primary hazards are summarized in the table below, alongside the required personal protective equipment.
| Hazard Category | Description | Required Personal Protective Equipment (PPE) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | Chemical-resistant gloves (e.g., nitrile), lab coat, and NIOSH-approved respirator. |
| Skin Irritation | Causes skin irritation.[1][2] | Chemical-resistant gloves and lab coat. |
| Eye Irritation | Causes serious eye irritation.[1][2] | Safety glasses with side shields or chemical goggles. |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Use in a well-ventilated area or with a chemical fume hood. NIOSH-approved respirator if dust is present. |
Experimental Protocol: Spill Cleanup
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Methodology:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Before addressing the spill, equip yourself with the appropriate PPE as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust.[2][3]
-
Collect Waste: Place the swept-up solid into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.
Operational Plan for Disposal of this compound
Proper disposal requires a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the necessary steps from initial waste generation to final disposal.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, contaminated labware (e.g., weigh boats, spatulas), and spill cleanup materials.
-
This waste is classified as toxic solid and must be segregated from other waste streams.
-
-
Container Selection and Labeling:
-
Use a robust, chemically compatible container with a secure, tight-fitting lid.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Waste Collection:
-
All handling of the waste should be performed in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Wear the appropriate PPE, including gloves, a lab coat, and eye protection.
-
Carefully transfer the waste into the designated container, avoiding the creation of dust.
-
-
Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
The storage area should be cool, dry, and well-ventilated.
-
Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.
-
-
Final Disposal:
-
The disposal of this compound must be conducted by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical via standard laboratory drains or as regular solid waste.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



